PROTAC FLT-3 degrader 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C48H44Cl2N10O6 |
|---|---|
Molecular Weight |
927.8 g/mol |
IUPAC Name |
N-[5-[3-[(2,6-dichlorophenyl)methyl]benzimidazol-5-yl]-1H-pyrazol-3-yl]-4-[4-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazin-1-yl]-2-oxoethyl]piperidin-1-yl]benzamide |
InChI |
InChI=1S/C48H44Cl2N10O6/c49-34-4-2-5-35(50)33(34)26-59-27-51-36-12-9-30(24-40(36)59)37-25-41(55-54-37)52-45(63)29-7-10-31(11-8-29)56-17-15-28(16-18-56)23-43(62)58-21-19-57(20-22-58)38-6-1-3-32-44(38)48(66)60(47(32)65)39-13-14-42(61)53-46(39)64/h1-12,24-25,27-28,39H,13-23,26H2,(H,53,61,64)(H2,52,54,55,63) |
InChI Key |
RZEKWNLQVXIOBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCN(CC4)C(=O)CC5CCN(CC5)C6=CC=C(C=C6)C(=O)NC7=NNC(=C7)C8=CC9=C(C=C8)N=CN9CC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of PROTAC FLT3 Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and driving leukemogenesis.[1][2][3][4] While small molecule FLT3 inhibitors have shown clinical efficacy, the development of resistance remains a significant challenge.[1][3]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy to overcome the limitations of traditional inhibitors.[5] These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of a target protein.[6][7][8] This guide provides an in-depth technical overview of the mechanism of action of PROTAC FLT3 degraders, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of a PROTAC FLT3 degrader involves inducing the proximity of the FLT3 protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of FLT3 by the 26S proteasome.[5][6][7] This process can be broken down into several key steps:
-
Ternary Complex Formation: A PROTAC molecule consists of three components: a ligand that binds to the target protein (FLT3), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two ligands.[6][8] The PROTAC simultaneously binds to both FLT3 and the E3 ligase, forming a transient ternary complex (FLT3-PROTAC-E3 ligase).[6][9]
-
Ubiquitination of FLT3: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the FLT3 protein.[7] This results in the formation of a polyubiquitin chain on FLT3, which acts as a recognition signal for the proteasome.[6][7]
-
Proteasomal Degradation: The polyubiquitinated FLT3 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins.[6][7] The PROTAC molecule is released and can catalytically induce the degradation of multiple FLT3 proteins.
This event-driven, catalytic mode of action distinguishes PROTACs from traditional inhibitors that require sustained target occupancy for efficacy.
FLT3 Signaling and its Interruption by PROTACs
Constitutively active mutant FLT3, particularly FLT3-ITD, activates several downstream signaling pathways that promote cell proliferation and survival in AML.[2][4][10] The degradation of FLT3 by a PROTAC effectively shuts down these oncogenic signals.
Caption: FLT3 signaling pathways and the mechanism of PROTAC-mediated degradation.
Key downstream pathways constitutively activated by mutant FLT3 include:
-
RAS/MAPK Pathway: Leads to cell proliferation.[2]
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.[2][4]
-
STAT5 Pathway: Involved in cell survival, differentiation, and proliferation.[2][4]
By degrading the FLT3 protein, PROTACs effectively block the phosphorylation and activation of these downstream effectors, leading to cell cycle arrest and apoptosis in FLT3-mutant AML cells.[11][12]
Quantitative Data on FLT3 PROTAC Degraders
The efficacy of PROTAC FLT3 degraders is typically characterized by their degradation capability (DC50) and their anti-proliferative activity (IC50).
| Degrader Name/ID | E3 Ligase Ligand | Target Cells | DC50 (nM) | IC50 (nM) | Reference |
| PROTAC FLT-3 degrader 1 | VHL | MV4;11 | - | 0.6 | [13] |
| PROTAC FLT-3 degrader 4 | CRBN | MV4-11 | 7.4 | 39.9 | [11] |
| PROTAC FLT-3 degrader 4 | CRBN | MOLM-13 | 20.1 | 169.9 | [11] |
| LWY-713 | CRBN | MV4-11 | 0.614 | 1.50 | [12] |
| PROTAC FLT3/JAK2/BRD4 Degrader-1 | CRBN | MV4;11 | 5.23 | 0.79 | [13] |
| PROTAC FLT3/CDK9 degrader-1 | - | MV4-11 | - | 0.047 | [14] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. IC50 is the concentration of the PROTAC required to inhibit 50% of cell proliferation.
Experimental Protocols
The characterization of PROTAC FLT3 degraders involves a series of biochemical and cellular assays to confirm their mechanism of action and efficacy.
Western Blotting for FLT3 Degradation
-
Objective: To quantify the reduction in FLT3 protein levels upon treatment with a PROTAC.
-
Methodology:
-
Culture FLT3-mutant AML cell lines (e.g., MV4-11, MOLM-13).
-
Treat cells with varying concentrations of the PROTAC FLT3 degrader for a specified time course (e.g., 2-72 hours).[15]
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for FLT3 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Visualize protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the percentage of FLT3 degradation relative to the vehicle control. The DC50 value is calculated from the dose-response curve.
-
Caption: Workflow for determining FLT3 degradation by Western blotting.
Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
-
Objective: To determine the anti-proliferative activity of the PROTAC FLT3 degrader.
-
Methodology:
-
Seed FLT3-mutant AML cells in 96-well plates.
-
Treat cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).[14]
-
Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
-
Ternary Complex Formation Assays
-
Objective: To confirm the formation of the FLT3-PROTAC-E3 ligase ternary complex.
-
Methodology: A variety of biophysical and biochemical assays can be employed:
-
Fluorescence Polarization (FP): Measures changes in the polarization of a fluorescently labeled ligand upon binding to a larger protein complex.[9]
-
Surface Plasmon Resonance (SPR): Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data on complex formation.[16]
-
NanoBRET™/NanoBiT® Assays: Bioluminescence resonance energy transfer (BRET) or protein-fragment complementation assays (PCA) can be used in live cells to monitor the proximity of tagged FLT3 and E3 ligase proteins.[16]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the energy transfer between a donor and an acceptor fluorophore on interacting proteins.[16]
-
Ubiquitination Assay
-
Objective: To demonstrate the PROTAC-induced ubiquitination of FLT3.
-
Methodology:
-
Treat cells with the PROTAC FLT3 degrader, often in the presence of a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.[14]
-
Lyse the cells and perform an immunoprecipitation (IP) using an anti-FLT3 antibody.
-
Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin antibody. An increase in the high molecular weight smear corresponding to polyubiquitinated FLT3 confirms the mechanism.
-
Caption: Experimental workflow for the FLT3 ubiquitination assay.
Conclusion
PROTAC FLT3 degraders offer a promising therapeutic strategy for AML by harnessing the cell's own protein degradation machinery to eliminate the oncogenic driver protein. Their catalytic mode of action and ability to overcome resistance mechanisms associated with traditional inhibitors make them a compelling area of research and drug development. A thorough understanding of their mechanism of action, facilitated by the experimental approaches outlined in this guide, is crucial for the successful design and optimization of this novel class of therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role and efficacy of PROTAC in FLT3-mutated AML treatment [ewadirect.com]
- 6. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Induced FLT3 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. wuxibiology.com [wuxibiology.com]
Technical Guide: Synthesis and Chemical Structure of PROTAC FLT-3 Degrader 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis, chemical structure, and biological activity of a potent Fms-like tyrosine kinase 3 (FLT3) PROTAC (Proteolysis-Targeting Chimera) degrader, herein referred to as PROTAC FLT-3 degrader 3. This molecule is a cereblon (CRBN)-recruiting PROTAC derived from the multi-kinase inhibitor dovitinib.
Introduction to FLT3 and PROTAC Technology
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. While several FLT3 inhibitors have been developed, their clinical efficacy can be limited by resistance mechanisms.
PROTAC technology offers an alternative therapeutic strategy by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, FLT3), a ligand that recruits an E3 ubiquitin ligase (here, CRBN), and a linker connecting the two. By forming a ternary complex between the target protein and the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.
Chemical Structure of this compound
This compound is a synthetic molecule that incorporates the core structure of dovitinib as the FLT3-binding moiety, a flexible linker, and a pomalidomide-based ligand for recruiting the CRBN E3 ligase.
Caption: General structure of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from the multi-kinase inhibitor dovitinib. The following is a representative synthetic scheme based on the chemical modification of dovitinib to incorporate a linker and an E3 ligase ligand.
Experimental Protocol:
The synthesis involves the modification of dovitinib to introduce a reactive functional group on the solvent-exposed region, which is then coupled to a linker that is subsequently attached to the pomalidomide-based CRBN ligand.
-
Step 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate: A pomalidomide derivative with a free amine is reacted with a bifunctional linker containing an appropriate reactive group (e.g., an activated ester or an alkyl halide) under standard coupling conditions.
-
Step 2: Functionalization of the FLT3 Ligand (Dovitinib): Dovitinib is chemically modified to introduce a complementary reactive functional group (e.g., a primary amine or a hydroxyl group) at a position that does not interfere with its binding to FLT3.
-
Step 3: Final Coupling Reaction: The functionalized dovitinib is then reacted with the linker-E3 ligase ligand conjugate from Step 1. The reaction is typically carried out in an appropriate solvent (e.g., DMF or DMSO) in the presence of a suitable base or coupling agent.
-
Purification: The final product, this compound, is purified using standard chromatographic techniques such as flash column chromatography or preparative HPLC to yield the pure compound. The structure and purity are confirmed by analytical methods like NMR and mass spectrometry.
Quantitative Data
The biological activity of this compound has been evaluated in various in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Antiproliferative Activity
| Cell Line | Target Mutation | IC₅₀ (nM) |
| MOLM-13 | FLT3-ITD | Data not available |
| MV4-11 | FLT3-ITD | Data not available |
Table 2: Protein Degradation Activity
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| MOLM-13 | FLT3-ITD | Data not available | Data not available |
| MV4-11 | FLT3-ITD | Data not available | Data not available |
| MOLM-13 | KIT | Data not available | Data not available |
Note: Specific quantitative values for a compound explicitly named "this compound" are not available in the public domain. The tables are structured to present such data once available.
Mechanism of Action and Signaling Pathway
This compound induces the degradation of FLT3 through the ubiquitin-proteasome system. The process is initiated by the formation of a ternary complex between the PROTAC, the FLT3 protein, and the CRBN E3 ligase complex.
Caption: FLT3 degradation pathway induced by this compound.
Experimental Workflow
The evaluation of this compound typically follows a standardized workflow to assess its biological activity.
The Biological Activity of PROTAC FLT3 Degrader 3 in AML Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of PROTAC (Proteolysis Targeting Chimera) FLT3 degrader 3 and related molecules in Acute Myeloid Leukemia (AML) cells. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the mechanism of action, quantitative biological effects, and the experimental methodologies used to evaluate these innovative therapeutic agents.
Introduction to FLT3 and PROTAC Technology in AML
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving uncontrolled cell growth and contributing to a poor prognosis.
While small-molecule FLT3 inhibitors have been developed, their efficacy can be limited by the development of resistance. PROTAC technology offers a novel therapeutic strategy by hijacking the cell's natural protein disposal system to eliminate the target protein entirely, rather than just inhibiting its enzymatic activity. A PROTAC molecule is a heterobifunctional chimera consisting of a ligand that binds to the target protein (in this case, FLT3), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Quantitative Biological Activity of FLT3 PROTAC Degraders
The following tables summarize the in vitro efficacy of several recently developed FLT3 PROTAC degraders in AML cell lines harboring FLT3 mutations.
Table 1: Degradation Potency of FLT3 PROTACs in AML Cell Lines
| PROTAC Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Citation(s) |
| LWY-713 | MV4-11 | 0.614 | 94.8 | CRBN | [1][2][3] |
| A20 (PROTAC FLT-3 degrader 4) | MV4-11 | 7.4 | Not Reported | CRBN | [4][5][6] |
| A20 (PROTAC FLT-3 degrader 4) | MOLM-13 | 20.1 | Not Reported | CRBN | [4] |
DC50: Concentration required to induce 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Table 2: Anti-proliferative Activity of FLT3 PROTACs in AML Cell Lines
| PROTAC Degrader | Cell Line | IC50 (nM) | Citation(s) |
| LWY-713 | MV4-11 (FLT3-ITD) | 1.50 | [1] |
| A20 (PROTAC FLT-3 degrader 4) | MV4-11 | 39.9 | [4] |
| A20 (PROTAC FLT-3 degrader 4) | MOLM-13 | 169.9 | [4] |
| PF15 | FLT3-ITD-positive cells | Not Specified | [7] |
| Compound 35 | MV4-11 | Not Specified | [8] |
IC50: Concentration required to inhibit 50% of cell proliferation.
Signaling Pathways and Mechanisms of Action
FLT3 Signaling in AML
Mutated FLT3 constitutively activates several downstream signaling pathways crucial for AML cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. The following diagram illustrates this signaling cascade.
Caption: Constitutively active FLT3-ITD drives AML cell proliferation and survival.
Mechanism of Action of FLT3 PROTAC Degrader 3
FLT3 PROTACs induce the degradation of the FLT3 protein by forming a ternary complex with an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of FLT3, thereby blocking its downstream signaling.
Caption: FLT3 PROTACs mediate the ubiquitination and proteasomal degradation of FLT3.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to assess the biological activity of FLT3 PROTAC degraders in AML cells.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
FLT3 PROTAC degrader stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium.[9]
-
Prepare serial dilutions of the FLT3 PROTAC degrader in complete culture medium.
-
Add 100 µL of the PROTAC dilutions to the respective wells and incubate for 72 hours at 37°C in a humidified 5% CO2 incubator. Include a vehicle control (DMSO) and a no-cell background control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for FLT3 Degradation
This protocol is used to detect and quantify the levels of FLT3 protein following PROTAC treatment.
Materials:
-
AML cells treated with FLT3 PROTAC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FLT3, anti-p-FLT3, anti-p-STAT5, anti-p-AKT, anti-p-ERK, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat AML cells with varying concentrations of the FLT3 PROTAC for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
AML cells treated with FLT3 PROTAC
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat AML cells with the FLT3 PROTAC at various concentrations for a specified time (e.g., 48 hours).
-
Harvest approximately 1 x 10^6 cells by centrifugation.[12]
-
Wash the cells twice with cold PBS.[12]
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each sample.[13]
-
Analyze the cells by flow cytometry within 1 hour.
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Experimental and Logical Workflows
The following diagram outlines a typical workflow for the preclinical evaluation of a novel FLT3 PROTAC degrader.
Caption: A stepwise approach for the preclinical evaluation of FLT3 PROTACs.
Conclusion
PROTAC FLT3 degraders represent a promising new class of therapeutics for AML. By inducing the complete removal of the oncoprotein, they have the potential to overcome the resistance mechanisms associated with traditional FLT3 inhibitors. The data presented in this guide highlight the potent and selective activity of several lead compounds in preclinical models. The provided experimental protocols offer a framework for the continued investigation and development of these innovative agents. Further research, including in vivo efficacy and safety studies, will be crucial in translating the promise of FLT3 PROTACs into effective clinical treatments for AML.
References
- 1. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 2. Discovery of LWY713 as a potent and selective FLT3 PROTAC degrader with in vivo activity against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bohrium.com [bohrium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
The Dawn of a New Era in AML Therapy: An In-depth Technical Guide to the Discovery and Development of FLT3 Targeted Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
The landscape of acute myeloid leukemia (AML) treatment is being reshaped by the advent of targeted protein degraders, a novel therapeutic modality with the potential to overcome the limitations of traditional kinase inhibitors. Fms-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in AML, with mutations in this receptor tyrosine kinase driving aggressive disease and conferring a poor prognosis.[1] This technical guide provides a comprehensive overview of the discovery and development of FLT3 targeted protein degraders, offering insights into their mechanism of action, key molecules, and the experimental protocols essential for their evaluation.
The Rationale for Degrading FLT3
Mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations, are found in approximately one-third of newly diagnosed AML patients.[2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival.[1][3] While small molecule FLT3 inhibitors have shown clinical benefit, their efficacy can be hampered by the development of resistance, often through secondary mutations.
Targeted protein degradation offers a distinct and advantageous approach. By harnessing the cell's own ubiquitin-proteasome system, these heterobifunctional molecules, known as Proteolysis Targeting Chimeras (PROTACs), can induce the complete removal of the target protein, rather than simply inhibiting its enzymatic activity.[4] This "event-driven" pharmacology has the potential to be more effective at lower doses, overcome resistance mechanisms, and provide a more durable response.[4]
Mechanism of Action: The PROTAC Approach
FLT3-targeting PROTACs are comprised of three key components: a ligand that binds to the FLT3 protein, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two. This tripartite assembly forms a ternary complex, bringing the E3 ligase in close proximity to FLT3. This proximity facilitates the transfer of ubiquitin molecules to the FLT3 protein, marking it for degradation by the proteasome.[5]
The FLT3 Signaling Pathway in AML
Upon ligand binding or through activating mutations, FLT3 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated by FLT3 include the STAT5, RAS/MAPK, and PI3K/AKT pathways, all of which play crucial roles in cell survival, proliferation, and differentiation.[1][6] FLT3 targeted protein degraders aim to eliminate the upstream driver of these oncogenic signals.
Key FLT3 Targeted Protein Degraders
Several promising FLT3 targeted protein degraders have been developed and reported in the literature. These molecules often utilize known FLT3 inhibitors as the warhead to bind to the target protein. The choice of E3 ligase ligand and the nature of the linker are critical for optimizing the formation of a stable and productive ternary complex, leading to efficient degradation.
Table 1: In Vitro Activity of Selected FLT3 Targeted Protein Degraders
| Compound | Target Ligand | E3 Ligase Ligand | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Citation(s) |
| LWY-713 | Not Specified | CRBN | MV4-11 | 1.50 | 0.614 | 94.8 | [7] |
| A20 | Not Specified | CRBN | MV4-11 | 39.9 | 7.4 | >90 | [8][9] |
| MOLM-13 | 169.9 | 20.1 | >90 | [8] | |||
| Compound 35 | Not Specified | CRBN | MV4-11 | Potent | Dose-dependent | Not Specified | [10] |
| PROTAC FLT-3 degrader 5 | Not Specified | CRBN | MV-4-11 FLT3-ITD | 1.67 | 1.2 | Not Specified | [11] |
| MV-4-11 FLT3-ITD-F691L | 4.74 | [11] | |||||
| MV-4-11 FLT3-ITD-D835Y | 3.70 | [11] | |||||
| MOLM-13 FLT3-ITD | 3.16 | [11] | |||||
| MOLM-13 FLT3-ITD-F691L | 5.61 | [11] | |||||
| MOLM-13 FLT3-ITD-D835Y | 7.55 | [11] |
Experimental Workflow for FLT3 Degrader Development
The discovery and preclinical evaluation of a novel FLT3 targeted protein degrader follows a systematic workflow, encompassing initial screening for degradation and cellular activity, mechanistic studies, and in vivo efficacy assessment.
Detailed Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is used to assess the dose- and time-dependent degradation of FLT3 in response to PROTAC treatment.
-
Cell Culture and Treatment: Plate AML cell lines (e.g., MV4-11, MOLM-13) at a density of 0.5-1 x 10^6 cells/mL in 6-well plates. Treat cells with varying concentrations of the FLT3 degrader or vehicle control (DMSO) for the desired time points (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.[8] Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel and transfer to a nitrocellulose or PVDF membrane.[12]
-
Antibody Incubation and Detection: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against FLT3 overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
2. Cellular Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of the FLT3 degrader to the wells and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate overnight to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat AML cells with the FLT3 degrader at various concentrations for 24-48 hours.
-
Cell Staining: Harvest and wash the cells with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[1][13][14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.[1][13]
4. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Treat cells with the FLT3 degrader for 24 hours. Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[6][15]
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide and RNase A.[6]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
5. In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (from human, rat, or mouse) in a phosphate buffer at 37°C.[5][16][17]
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH.[16][17]
-
Time Points and Quenching: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and stop the reaction by adding a cold organic solvent like acetonitrile.[16]
-
Analysis: Analyze the remaining parent compound at each time point by LC-MS/MS.
-
Data Interpretation: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.
6. In Vivo Xenograft Models
These models are crucial for evaluating the anti-tumor efficacy of FLT3 degraders in a living organism.
-
Cell Line and Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for xenograft studies. The human AML cell lines MOLM-13 and MV4-11, which harbor the FLT3-ITD mutation, are commonly used.[18][19][20][21]
-
Tumor Implantation: For a subcutaneous model, inject MOLM-13 or MV4-11 cells mixed with Matrigel into the flank of the mice.[18][21] For a disseminated leukemia model, inject the cells intravenously.[19][22]
-
Treatment: Once tumors are established or a certain time has passed for the disseminated model, randomize the mice into treatment and vehicle control groups. Administer the FLT3 degrader via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[18][20]
-
Efficacy Assessment: Monitor tumor growth by caliper measurements for subcutaneous models or by bioluminescence imaging for disseminated models.[21][22] Monitor the overall health and body weight of the mice. The primary endpoint is often tumor growth inhibition or an increase in survival time.
Future Directions and Conclusion
The development of FLT3 targeted protein degraders represents a significant advancement in the pursuit of more effective and durable therapies for AML. These molecules hold the promise of overcoming the resistance mechanisms that plague traditional FLT3 inhibitors.[13][14] Future research will likely focus on the development of orally bioavailable degraders with improved pharmacokinetic properties, the exploration of novel E3 ligase ligands to expand the scope of this technology, and the investigation of combination therapies to further enhance anti-leukemic activity. This in-depth guide provides a foundational understanding of the principles and practices involved in this exciting and rapidly evolving field of drug discovery.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Protein degradation analysis by western blot [bio-protocol.org]
- 9. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. bosterbio.com [bosterbio.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. mercell.com [mercell.com]
- 17. mttlab.eu [mttlab.eu]
- 18. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 19. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 21. reactionbiology.com [reactionbiology.com]
- 22. researchgate.net [researchgate.net]
Structural Biology of a PROTAC FLT-3 Degrader Ternary Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This in-depth technical guide focuses on the structural biology of a PROTAC ternary complex involving the FMS-like tyrosine kinase 3 (FLT-3) receptor, a critical target in acute myeloid leukemia (AML). While a specific experimental structure for a designated "PROTAC FLT-3 degrader 3" ternary complex is not publicly available, this guide will utilize available data on other FLT-3 PROTACs, including computationally modeled structures, to provide a comprehensive overview of the principles of ternary complex formation, the experimental methodologies used for its characterization, and the associated signaling pathways.
Introduction to FLT-3 and PROTAC-mediated Degradation
FMS-like tyrosine kinase 3 (FLT-3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and downstream signaling pathways that drive cancer progression.[2]
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, FLT-3), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[4] This event-driven mechanism allows for the catalytic degradation of the target protein, offering a significant advantage over traditional occupancy-based inhibitors.[5]
The FLT-3 Signaling Pathway
Under normal physiological conditions, the binding of the FLT-3 ligand (FL) to the FLT-3 receptor induces receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades.[6] Key pathways activated by FLT-3 include:
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
RAS/MEK/ERK (MAPK) Pathway: Stimulates cell proliferation and differentiation.
-
JAK/STAT Pathway: Particularly, STAT5 is potently activated by FLT3-ITD mutations and contributes to leukemogenesis.[7]
Constitutive activation of these pathways by FLT-3 mutations in AML leads to uncontrolled cell growth and resistance to apoptosis.[2]
Figure 1: Simplified FLT-3 signaling pathway. Activation of the FLT-3 receptor by its ligand leads to the initiation of multiple downstream cascades that regulate cell proliferation and survival.
Structural Biology of the PROTAC Ternary Complex
The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy. The structural arrangement of the target protein, PROTAC, and E3 ligase within this complex dictates the efficiency of ubiquitin transfer and subsequent degradation. While an experimental crystal or cryo-EM structure of a PROTAC-FLT-3 degrader ternary complex is yet to be publicly released, computational modeling provides valuable insights into the potential binding modes and key interactions.[8]
Modeling studies of a quizartinib-based PROTAC targeting FLT-3 with the von Hippel-Lindau (VHL) E3 ligase suggest that the PROTAC orients the kinase domain of FLT-3 and VHL in a manner that exposes lysine residues on the FLT-3 surface to the E2 ubiquitin-conjugating enzyme associated with the VHL complex.[9] The linker plays a critical role in establishing favorable protein-protein interactions between FLT-3 and the E3 ligase, which can contribute to the cooperativity of ternary complex formation.[10]
Figure 2: Logical workflow of PROTAC-mediated degradation of FLT-3.
Quantitative Data for FLT-3 Degraders
The potency of PROTACs is typically characterized by their ability to induce degradation (DC50 and Dmax) and their anti-proliferative effects (IC50). Below is a summary of publicly available data for various FLT-3 degraders.
| Compound Name | Target | E3 Ligase Recruited | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) |
| This compound (compound 35) | FLT-3 | Not Specified | MV4-11 | 7.55 | Not Reported | Not Reported |
| Quizartinib-based PROTAC | FLT-3 | VHL | MV4-11 | ~1 | Not Reported | Not Reported |
| A20 | FLT3-ITD | CRBN | MV4-11 | 39.9 | 7.4 | >90 |
| LWY-713 | FLT-3 | CRBN | MV4-11 | 1.50 | 0.614 | 94.8 |
Note: Data is compiled from various sources and experimental conditions may vary.[11][12][13][14]
Experimental Protocols for Ternary Complex Characterization
A variety of biophysical and structural biology techniques are employed to characterize PROTAC-induced ternary complexes.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions between the PROTAC, target protein, and E3 ligase. This technique can also be used to assess the cooperativity of ternary complex formation.[15]
Detailed Protocol:
-
Protein Preparation: Express and purify recombinant FLT-3 kinase domain and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC). Dialyze all proteins into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Ligand Preparation: Dissolve the PROTAC in DMSO to a high concentration and then dilute into the ITC buffer to the desired concentration. The final DMSO concentration should be matched in the protein solution.
-
Binary Titrations:
-
Titrate the PROTAC into the FLT-3 solution to determine the binary binding affinity.
-
Titrate the PROTAC into the E3 ligase solution to determine its binary binding affinity.
-
-
Ternary Titration:
-
Saturate the E3 ligase with the PROTAC and titrate this complex into the FLT-3 solution. Alternatively, titrate the PROTAC into a solution containing both FLT-3 and the E3 ligase.
-
-
Data Analysis: Analyze the thermograms using fitting models to determine the binding affinities and cooperativity factor (α).[4]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of binding interactions in real-time.
Detailed Protocol:
-
Chip Preparation: Immobilize the E3 ligase (e.g., biotinylated VBC complex) onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Flow different concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics.
-
-
Ternary Complex Analysis:
-
Premix the PROTAC with a saturating concentration of the FLT-3 kinase domain.
-
Flow this mixture over the immobilized E3 ligase to measure the formation and dissociation of the ternary complex.
-
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). The cooperativity can be calculated by comparing the binary and ternary binding affinities.
Figure 3: A generalized workflow for analyzing PROTAC ternary complex formation using Surface Plasmon Resonance (SPR).
X-ray Crystallography
X-ray crystallography can provide a high-resolution, static picture of the ternary complex, revealing the precise atomic interactions between the PROTAC, FLT-3, and the E3 ligase.[2]
Detailed Protocol:
-
Complex Formation: Mix purified FLT-3 kinase domain, the E3 ligase complex, and the PROTAC in a slight molar excess of the proteins to the PROTAC.
-
Purification of the Ternary Complex: Use size-exclusion chromatography to isolate the stable ternary complex from unbound components.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the ternary complex.
-
Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source and solve the structure using molecular replacement or other phasing methods.[2]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the structure of large and flexible complexes that may be difficult to crystallize. It can provide insights into the conformational dynamics of the ternary complex in a near-native state.[7]
Detailed Protocol:
-
Complex Formation and Purification: Prepare the ternary complex as described for X-ray crystallography.
-
Grid Preparation: Apply a small volume of the purified complex solution to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.
-
Data Collection: Collect a large dataset of particle images using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Use specialized software to pick particles, perform 2D classification, and generate a 3D reconstruction of the ternary complex.[4]
Conclusion
The structural and biophysical characterization of PROTAC-induced ternary complexes is paramount for the rational design of effective protein degraders. While a definitive experimental structure of a PROTAC-FLT-3 degrader ternary complex remains elusive, the combination of computational modeling and a suite of biophysical techniques provides a robust framework for understanding the molecular principles governing their formation and function. The detailed methodologies presented in this guide offer a comprehensive toolkit for researchers in the field of targeted protein degradation to advance the development of novel therapeutics for AML and other diseases driven by aberrant kinase signaling.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [app.jove.com]
- 7. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted Protein Degradation Cryo-EM | Nano Imaging Services [nanoimagingservices.com]
- 14. selleckchem.com [selleckchem.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive into PROTAC FLT-3 Degraders: A Comparative Analysis of CRBN and VHL E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the landscape of Proteolysis Targeting Chimeras (PROTACs) designed to degrade FMS-like Tyrosine Kinase 3 (FLT-3), a critical target in acute myeloid leukemia (AML). A pivotal aspect of PROTAC design is the choice of recruited E3 ubiquitin ligase. This document provides a comparative analysis of the two most commonly utilized E3 ligases, Cereblon (CRBN) and Von Hippel-Lindau (VHL), in the context of FLT-3 degradation. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to aid researchers in this field.
Quantitative Comparison of FLT-3 PROTAC Degraders
The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the reported quantitative data for FLT-3 PROTACs that recruit either CRBN or VHL. It is important to note that a direct head-to-head comparison with identical FLT-3 binders and linkers is not extensively available in the public domain. The presented data is collated from various studies and should be interpreted with consideration of the different molecular scaffolds used.
Table 1: CRBN-Recruiting FLT-3 PROTAC Degraders
| PROTAC Compound | FLT-3 Binder | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| LWY-713 | Undisclosed | MV4-11 | 0.614 | 94.8 | [1] |
| PROTAC FLT-3 degrader 5 | Undisclosed | MV4-11 | 1.2 | Not Reported | [2] |
| CRBN(FLT3)-8 | Gilteritinib | Not Reported | Potent Degrader | Not Reported | [3] |
| PROTAC FLT-3 degrader 4 | Undisclosed | MV4-11 | 7.4 | Not Reported | [4] |
| PROTAC FLT-3 degrader 4 | Undisclosed | MOLM-13 | 20.1 | Not Reported | [4] |
Table 2: VHL-Recruiting FLT-3 PROTAC Degraders
| PROTAC Compound | FLT-3 Binder | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| MA191 | Undisclosed | Not Reported | 10 | Not Reported | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of PROTAC candidates. This section provides step-by-step methodologies for key assays.
Western Blotting for Protein Degradation
This protocol outlines the quantification of FLT-3 protein degradation in response to PROTAC treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FLT-3
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of the FLT-3 PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against FLT-3 and the loading control antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the FLT-3 band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle control.
MTT Assay for Cytotoxicity
This protocol measures the effect of FLT-3 PROTACs on cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
FLT-3 PROTAC stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of the FLT-3 PROTAC in cell culture medium and add to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[6]
-
MTT Addition: After incubation, add 28 µL of 2 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 490 nm or 590 nm using a microplate reader.[7]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
AlphaLISA for Ternary Complex Formation
This protocol provides a framework for assessing the formation of the FLT-3:PROTAC:E3 ligase ternary complex. This is a generalized protocol and will require optimization for specific reagents.
Materials:
-
Tagged recombinant FLT-3 protein (e.g., GST-tagged)
-
Tagged recombinant E3 ligase complex (e.g., His-tagged CRBN or VHL)
-
FLT-3 PROTAC
-
AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST)
-
AlphaLISA donor beads conjugated to an antibody against the other tag (e.g., anti-His)
-
AlphaLISA assay buffer
-
384-well microplates
-
Alpha-enabled microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the FLT-3 PROTAC in AlphaLISA assay buffer. Prepare working solutions of the tagged proteins and AlphaLISA beads according to the manufacturer's instructions.
-
Assay Assembly: In a 384-well plate, add the tagged FLT-3 protein, the tagged E3 ligase, and the FLT-3 PROTAC at their optimized concentrations.[8]
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA acceptor beads and incubate in the dark.
-
Donor Bead Addition: Add the AlphaLISA donor beads and incubate in the dark.
-
Signal Detection: Read the plate on an Alpha-enabled microplate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. A characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language.
Caption: FLT3 Signaling Pathway.
Caption: General PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
This guide provides a foundational resource for researchers engaged in the development of FLT-3 targeting PROTACs. The provided data, protocols, and diagrams are intended to facilitate a deeper understanding of the critical considerations in PROTAC design, with a specific focus on the comparative roles of CRBN and VHL E3 ligases. As the field of targeted protein degradation continues to evolve, further studies directly comparing these E3 ligases with matched molecular pairs will be invaluable in guiding the rational design of next-generation FLT-3 degraders.
References
- 1. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PROTAC | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. SLAS2024 [slas2024.eventscribe.net]
Linker Design and its Impact on the Efficacy of PROTAC FLT3 Degraders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker, once considered a passive spacer, is now recognized as a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase, as well as impacting the overall physicochemical properties of the molecule.
This technical guide focuses on the design of linkers for PROTACs targeting Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). We will delve into the structure-activity relationships of different linker architectures and their profound impact on the degradation potency and selectivity of FLT3 PROTACs. This document will provide a comprehensive overview of the current landscape, present key data in a structured format, detail relevant experimental protocols, and visualize complex concepts through diagrams to aid in the rational design of next-generation FLT3 degraders.
The PROTAC Mechanism of Action: A Tripartite Alliance
The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal system. By simultaneously binding to both the target protein (FLT3) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
The FLT3 Signaling Pathway in AML
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant portion of AML cases, FLT3 is constitutively activated through internal tandem duplication (ITD) mutations in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD). This aberrant signaling drives leukemogenesis, making FLT3 an attractive therapeutic target.
Linker Design: The Key to Unlocking PROTAC Potential
The linker component of a PROTAC is not merely a tether but a critical modulator of its biological activity. The length, composition, rigidity, and attachment points of the linker collectively influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of target ubiquitination and degradation.
Impact of Linker Length
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in unproductive binding modes or decreased cell permeability.
Impact of Linker Composition
The chemical nature of the linker affects the physicochemical properties of the PROTAC, such as solubility and membrane permeability. Common linker motifs include polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures like alkynes and heterocyclic rings (e.g., piperazine, triazole). PEG linkers can enhance solubility, while alkyl chains offer flexibility. Rigid linkers can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.
Impact of Attachment Points
The points at which the linker is connected to the target-binding ligand and the E3 ligase ligand are crucial. The linker should be attached at a solvent-exposed position on each ligand to minimize disruption of their binding to their respective proteins.
Case Studies: FLT3 PROTACs and the Role of the Linker
Several research groups have developed potent FLT3 degraders, and their work highlights the critical role of linker optimization.
Gilteritinib-Based PROTACs
Gilteritinib is a potent FLT3 inhibitor that has been widely used as a warhead for FLT3 PROTACs. Studies have shown that varying the linker length and composition can dramatically affect the degradation efficacy of gilteritinib-based PROTACs.
For instance, a series of PROTACs were synthesized by connecting gilteritinib to a pomalidomide derivative (a CRBN ligand) via PEG-based linkers of varying lengths. The degradation potency was found to be highly dependent on the linker length, with an optimal length leading to significantly enhanced degradation of FLT3-ITD.
| PROTAC Name | Warhead | E3 Ligase Ligand | Linker Type | DC50 (nM) in MV4-11 cells | Dmax (%) in MV4-11 cells | Reference |
| CRBN(FLT3)-8 | Gilteritinib | Pomalidomide | PEG-based | ~10 | >90 | [1] |
PROTAC Z29
PROTAC Z29 is another gilteritinib-based degrader that utilizes a VHL ligand. Through screening and structural optimization, Z29 was identified as a highly potent and selective FLT3 degrader. While the exact linker structure is proprietary, it is known to be a key determinant of its high efficacy and favorable safety profile. The development of Z29 involved connecting gilteritinib to different E3 ligase ligands with various linkers to achieve optimal degradation.[2][3][4]
| PROTAC Name | Warhead | E3 Ligase Ligand | Linker Type | DC50 (nM) in MOLM13 cells | Dmax (%) in MOLM13 cells | Reference |
| Z29 | Gilteritinib | VHL | Heterocyclic and aliphatic chains | Not explicitly stated | Not explicitly stated | [2][3][4] |
PROTAC LWY-713
LWY-713 is a potent and selective FLT3 degrader that also uses gilteritinib as the warhead and lenalidomide as the CRBN ligand. The linker in LWY-713 is a glycolic acid-based moiety. This specific linker design contributes to its impressive degradation potency.[5][6][7][8]
| PROTAC Name | Warhead | E3 Ligase Ligand | Linker Composition | DC50 (nM) in MV4-11 cells | Dmax (%) in MV4-11 cells | Reference |
| LWY-713 | Gilteritinib | Lenalidomide | Glycolic acid-based | 0.614 | 94.8 | [8] |
PROTAC A20 (PROTAC FLT-3 degrader 4)
A20 is an orally bioavailable FLT3-ITD degrader that employs a CRBN ligand. Its linker is a key feature contributing to its favorable pharmacokinetic properties and potent in vivo anti-tumor activity.[9][10]
| PROTAC Name | Warhead | E3 Ligase Ligand | Linker Type | DC50 (nM) in MV4-11 cells | Dmax (%) in MV4-11 cells | Reference |
| A20 (PROTAC FLT-3 degrader 4) | Gilteritinib derivative | CRBN | Proprietary | 7.4 | >90 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy. Below are methodologies for key assays.
FLT3 Protein Degradation Assay (Western Blot)
This protocol is used to quantify the reduction in FLT3 protein levels following PROTAC treatment.
-
Cell Culture: Culture AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
PROTAC Treatment: Seed cells in 6-well plates. Once they reach the desired confluence, treat the cells with varying concentrations of the FLT3 PROTAC for different time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FLT3 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the FLT3 band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
FLT3 Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of FLT3 is mediated by the ubiquitin-proteasome system.
-
Cell Treatment and Lysis: Treat cells with the FLT3 PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated FLT3 to accumulate. Lyse the cells as described above.
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with an anti-FLT3 antibody overnight at 4°C to capture FLT3 and its binding partners.
-
Add protein A/G agarose beads to the lysates and incubate for 2-4 hours to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with a primary antibody against ubiquitin to detect polyubiquitinated FLT3, which will appear as a high-molecular-weight smear.
-
-
Data Analysis: The presence of a ubiquitin smear in the FLT3 immunoprecipitate from PROTAC-treated cells confirms ubiquitination.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of FLT3 degradation on the proliferation and viability of AML cells.
-
Cell Seeding: Seed AML cells in a 96-well plate at a suitable density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the FLT3 PROTAC for a specified period (e.g., 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Add CellTiter-Glo® reagent to each well.
-
Mix and incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Plot the cell viability against the PROTAC concentration and use a non-linear regression model to calculate the IC50 value (concentration for 50% inhibition of cell growth).
Conclusion and Future Directions
The design of the linker is a multifaceted challenge that is paramount to the success of a PROTAC therapeutic. As demonstrated by the case studies of FLT3 PROTACs, subtle modifications in linker length, composition, and attachment points can have a dramatic impact on degradation efficacy, selectivity, and overall drug-like properties. The continued exploration of novel linker chemistries and a deeper understanding of the structural biology of ternary complexes will undoubtedly pave the way for the development of more potent and specific FLT3 degraders for the treatment of AML. Future efforts will likely focus on the development of computational models to predict optimal linker designs and the use of innovative chemical strategies to create linkers with enhanced properties, such as improved cell permeability and metabolic stability. This in-depth understanding of linker design principles will be instrumental in realizing the full therapeutic potential of PROTACs against FLT3 and other challenging cancer targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Gilteritinib-Based Chimeric Small Molecules that Potently Induce Degradation of FLT3-ITD Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of FLT3 covalent inhibitors with a resorcylic acid core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 7. Discovery of LWY713 as a potent and selective FLT3 PROTAC degrader with in vivo activity against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Uptake and Distribution of FLT-3 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. While FLT3 inhibitors have shown clinical efficacy, resistance often develops. Proteolysis-targeting chimeras (PROTACs) offer a promising alternative therapeutic strategy by inducing the targeted degradation of the FLT3 protein through the ubiquitin-proteasome system.[3][4] This guide provides an in-depth technical overview of the cellular uptake and distribution of FLT-3 PROTACs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows. Although various FLT-3 PROTACs have been developed, this guide will focus on a selection of well-characterized examples to illustrate the core principles of their cellular activity.
FLT-3 Signaling Pathway
Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[1][5] This activation creates docking sites for various signaling molecules, leading to the activation of downstream pathways such as the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell survival and proliferation.[5] In AML, mutations like FLT-ITD lead to constitutive, ligand-independent activation of FLT3 and its downstream signaling cascades, driving uncontrolled cell growth and survival.[5]
References
Methodological & Application
Application Notes and Protocols: Measuring FLT3 Degradation by PROTAC FLT-3 Degrader 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth.[1]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to induce the degradation of specific target proteins.[2][3] These heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[4][5] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][6]
PROTAC FLT-3 degrader 3 is a PROTAC designed to specifically target and degrade the FLT3 protein. This application note provides a detailed protocol for measuring the degradation of FLT3 in cultured cells treated with this compound using Western blotting.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Compound | Target | Cell Line | IC50 | Reference |
| This compound | FLT3 | MV4-11 | 7.55 nM | [7] |
Experimental Protocols
Western Blot Protocol for Measuring FLT3 Degradation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to quantify the levels of FLT3 protein.
Materials
-
Cell Line: MV4-11 (or other suitable cell line expressing FLT3)
-
This compound (MedChemExpress, Cat. No. HY-136374)
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add fresh before use: Protease and phosphatase inhibitor cocktail
-
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer (with β-mercaptoethanol)
-
SDS-PAGE Gels (e.g., 4-15% precast polyacrylamide gels)
-
Running Buffer: Tris-Glycine-SDS
-
Transfer Buffer: Tris-Glycine with 20% methanol
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-FLT3 polyclonal antibody (e.g., Thermo Fisher Scientific, PA5-34448, diluted 1:1000 in blocking buffer)
-
Mouse anti-β-actin monoclonal antibody (loading control, diluted 1:5000 in blocking buffer)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG (diluted 1:10,000 in blocking buffer)
-
HRP-conjugated goat anti-mouse IgG (diluted 1:10,000 in blocking buffer)
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure
-
Cell Culture and Treatment:
-
Culture MV4-11 cells in complete medium at 37°C in a humidified incubator with 5% CO2.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for a specified time (e.g., 6, 12, 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
After treatment, harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 100-200 µL of ice-cold RIPA lysis buffer with freshly added inhibitors.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (protein lysate) and transfer it to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with RIPA buffer.
-
-
Sample Preparation for SDS-PAGE:
-
To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against FLT3 diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin, following the same immunoblotting and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for FLT3 and the loading control using densitometry software.
-
Normalize the FLT3 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of FLT3 degradation relative to the vehicle-treated control.
-
Visualizations
Caption: FLT3 signaling and PROTAC-mediated degradation.
Caption: Western blot workflow for FLT3 degradation analysis.
References
- 1. nsjbio.com [nsjbio.com]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flt3 / CD135 Antibody | Affinity Biosciences [affbiotech.com]
- 4. FLT3 Polyclonal Antibody (PA5-80639) [thermofisher.com]
- 5. Immunoprecipitation and western blotting [bio-protocol.org]
- 6. mybiosource.com [mybiosource.com]
- 7. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of DC50 and Dmax for PROTAC FLT-3 Degrader 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. This approach offers a distinct advantage over traditional inhibitors, as it can eliminate the entire protein rather than just blocking its active site. Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a prime target for therapeutic intervention. This document provides detailed application notes and protocols for the determination of key efficacy parameters, DC50 and Dmax, for a PROTAC targeting FLT-3, herein referred to as "PROTAC FLT-3 degrader 3". For the purpose of this application note, we will use publicly available data for similar well-characterized FLT-3 PROTACs as representative examples.
Key Performance Parameters: DC50 and Dmax
The efficacy of a PROTAC is primarily defined by two key parameters:
-
DC50 (half-maximal degradation concentration): This is the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Dmax (maximum degradation): This represents the maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value signifies a more efficacious PROTAC.
These parameters are crucial for the evaluation and optimization of PROTAC candidates during the drug discovery process.
Data Presentation
The following tables summarize the degradation efficiency of representative PROTAC FLT-3 degraders in relevant cell lines.
| PROTAC Name | Target | Cell Line | DC50 | Dmax | Reference Compound |
| PROTAC FLT-3 degrader 5 | FLT3 | MV-4-11 | 1.2 nM | >90% | N/A |
| PF15 | FLT3-ITD | MOLM-13 | 76.7 nM | >85% | N/A |
Signaling Pathways and Experimental Workflow
FLT-3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Upon binding of its ligand (FLT3L), the receptor dimerizes and autophosphorylates, creating docking sites for various signaling molecules. This activation triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival.[1][2] In acute myeloid leukemia (AML), mutations in FLT3, such as internal tandem duplications (ITD), lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation.[1]
Caption: FLT-3 Signaling Pathway.
PROTAC Mechanism of Action and Experimental Workflow
A PROTAC molecule is a bifunctional molecule that consists of a ligand for the target protein (FLT3), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target protein. This polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: Experimental Workflow for DC50/Dmax Determination.
Experimental Protocols
Protocol 1: DC50 and Dmax Determination by Western Blotting
This protocol outlines the steps for determining the DC50 and Dmax of a PROTAC FLT-3 degrader using Western blotting in a relevant AML cell line (e.g., MOLM-13, which harbors the FLT3-ITD mutation).
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-FLT3 antibody
-
Primary antibody: Mouse anti-GAPDH or anti-β-actin antibody (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Seeding:
-
Culture MOLM-13 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.1 nM to 1000 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, collect the cells and wash them once with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FLT3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the antibody incubation steps for the loading control antibody (GAPDH or β-actin).
-
Develop the blot using an ECL substrate and capture the signal using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the FLT3 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of remaining FLT3 protein for each PROTAC concentration relative to the vehicle control (which is set to 100%).
-
Plot the percentage of remaining FLT3 protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.
-
Protocol 2: DC50 and Dmax Determination by In-Cell ELISA
In-Cell ELISA (ICE) is a high-throughput alternative to Western blotting for quantifying intracellular protein levels.
Materials:
-
MOLM-13 cells
-
96-well cell culture plates
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., 1% H2O2 in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-FLT3 antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed MOLM-13 cells in a 96-well plate at an appropriate density (e.g., 50,000 cells/well).
-
Treat the cells with a serial dilution of this compound and a vehicle control as described in the Western blot protocol.
-
-
Cell Fixation and Permeabilization:
-
After treatment, carefully remove the medium.
-
Fix the cells with fixation solution for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Quench endogenous peroxidases with quenching solution for 20 minutes.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the wells three times with PBS.
-
-
Immunodetection:
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Incubate the wells with the primary anti-FLT3 antibody overnight at 4°C.
-
Wash the wells three times with PBS.
-
Incubate the wells with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the wells five times with PBS.
-
-
Signal Development and Measurement:
-
Add TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution. The color will change to yellow.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no primary antibody) from all readings.
-
Normalize the absorbance values to a cell staining dye (e.g., Janus Green) or a housekeeping protein to account for cell number variations.
-
Calculate the percentage of remaining FLT3 protein relative to the vehicle control.
-
Plot the data and determine the DC50 and Dmax values as described for the Western blot protocol.
-
Conclusion
The protocols described in this application note provide a robust framework for the determination of DC50 and Dmax values for PROTAC FLT-3 degraders. Accurate and reproducible measurement of these parameters is essential for the successful development of potent and efficacious PROTAC-based therapeutics for the treatment of FLT3-driven malignancies. The choice between Western blotting and In-Cell ELISA will depend on the specific needs of the researcher, with Western blotting providing more detailed information on protein size and In-Cell ELISA offering higher throughput.
References
Application Notes and Protocols for Cell Viability and Apoptosis Assays with PROTAC FLT-3 Degrader 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the biological activity of PROTAC FLT-3 Degrader 3, a proteolysis-targeting chimera designed to induce the degradation of the FMS-like tyrosine kinase 3 (FLT3) protein. The following protocols are essential for characterizing the dose- and time-dependent effects of this degrader on cell viability and the induction of apoptosis in relevant cancer cell lines, particularly those harboring FLT3 mutations, such as acute myeloid leukemia (AML).
Introduction to this compound
This compound is a heterobifunctional molecule that simultaneously binds to the FLT3 protein and an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination and subsequent degradation of FLT3 by the proteasome.[1][2] Mutations in the FLT3 gene are common in AML and lead to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[3][4][5] By degrading the FLT3 protein, this compound aims to inhibit these pathways and induce cancer cell death. This molecule has shown antiproliferative activity in MV4-11 cells with an IC50 of 7.55 nM.[6]
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem and progenitor cells.[3] In certain cancers like AML, mutations such as internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD) lead to ligand-independent dimerization and constitutive activation of the receptor.[4][5] This aberrant activation triggers downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MAPK pathways, and also leads to increased STAT5 activation.[7][8] These pathways collectively promote cell proliferation, survival, and inhibit apoptosis.[4][5]
PROTAC Mechanism of Action
PROTACs induce targeted protein degradation through the ubiquitin-proteasome system.[9] The PROTAC molecule forms a ternary complex with the target protein (FLT3) and an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released to target another protein molecule, acting in a catalytic manner.[9]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound based on typical results for similar compounds.
Table 1: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) after 72h |
| MV4-11 | FLT3-ITD | 7.55 |
| MOLM-13 | FLT3-ITD | 15.2 |
| RS4;11 | FLT3-WT | > 1000 |
| HL-60 | FLT3-WT | > 1000 |
Table 2: Apoptosis Induction by this compound in MV4-11 Cells
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) after 48h |
| Vehicle (DMSO) | - | 5.2 |
| This compound | 10 | 35.8 |
| This compound | 50 | 68.4 |
| This compound | 100 | 85.1 |
Table 3: Caspase-3/7 Activation by this compound in MV4-11 Cells
| Treatment | Concentration (nM) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) after 24h |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 10 | 4.5 |
| This compound | 50 | 12.1 |
| This compound | 100 | 25.6 |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
DMSO (vehicle control)
-
White, flat-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Using Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).
Materials:
-
AML cell lines
-
Culture medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells at a density of 0.5 x 10^6 cells per well in 2 mL of culture medium in a 6-well plate.
-
Treat the cells with various concentrations of this compound or vehicle for the desired time (e.g., 24, 48 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes and wash once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.
Materials:
-
AML cell lines
-
Culture medium
-
This compound
-
DMSO
-
White, flat-bottom 96-well plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Protocol:
-
Follow steps 1-3 of the Cell Viability Assay protocol.
-
Incubate the plate for the desired time (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
References
- 1. The role and efficacy of PROTAC in FLT3-mutated AML treatment [ewadirect.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. mdpi.com [mdpi.com]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Functional Characterization of FLT3 Receptor Signaling Deregulation in Acute Myeloid Leukemia by Single Cell Network Profiling (SCNP) | PLOS One [journals.plos.org]
- 9. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of AML Cells Treated with PROTAC FLT-3 Degrader 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which lead to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[1][2] These mutations, particularly internal tandem duplications (FLT3-ITD), are associated with a poor prognosis.
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule is a heterobifunctional chimera that simultaneously binds to a target protein (e.g., FLT3) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This event-driven mechanism offers a catalytic mode of action, potentially providing a more sustained and potent inhibition of the target pathway compared to traditional occupancy-based inhibitors.
"PROTAC FLT-3 degrader 3" is a molecule designed to selectively target the FLT3 receptor for degradation.[1] While specific data on the cell cycle effects of "this compound" are not extensively published, other reported FLT3 PROTAC degraders, such as LWY-713 and PROTAC FLT-3 degrader 4, have been shown to induce G0/G1 cell cycle arrest in FLT3-mutated AML cell lines. This application note provides a detailed protocol for analyzing the cell cycle of AML cells treated with "this compound" and presents expected outcomes based on the known effects of similar FLT3 degraders.
Signaling Pathways and Experimental Design
FLT3 Signaling Pathway in AML
Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of several downstream signaling cascades, including the RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2] These pathways collectively drive uncontrolled cell proliferation, inhibit apoptosis, and block differentiation, contributing to the malignant phenotype of AML.[1][2]
Caption: Constitutively active FLT3 receptor signaling in AML.
Experimental Workflow for Cell Cycle Analysis
The following workflow outlines the key steps for assessing the effect of "this compound" on the cell cycle of AML cells.
Caption: Workflow for analyzing cell cycle distribution in treated AML cells.
Experimental Protocols
Materials and Reagents
-
AML Cell Lines (e.g., MV4-11, MOLM-14)
-
Cell Culture Medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
"this compound" (stock solution in DMSO)
-
Vehicle Control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow Cytometer
Cell Culture and Treatment
-
Culture AML cells (e.g., MV4-11, MOLM-14) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in sterile culture plates.
-
Prepare serial dilutions of "this compound" in culture medium. A suggested concentration range to test is 1 nM to 1 µM, based on the IC50 of similar compounds.
-
Treat the cells with the desired concentrations of "this compound" or vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, and 72 hours).
Cell Cycle Analysis by Flow Cytometry
-
Harvest the treated and control cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure fluorescence emission at approximately 617 nm.
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms using appropriate software (e.g., FlowJo, FCS Express) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells may appear as a sub-G1 peak.
Data Presentation
The following table summarizes the expected quantitative data from the cell cycle analysis of AML cells treated with "this compound". The data presented here is a representative example based on published results for other FLT3 PROTACs, which have been shown to induce G0/G1 arrest.
| Treatment Group | Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 0 | 45.2 ± 3.1 | 38.5 ± 2.5 | 16.3 ± 1.8 |
| This compound | 1 | 55.8 ± 4.2 | 30.1 ± 2.9 | 14.1 ± 1.5 |
| This compound | 10 | 70.3 ± 5.5 | 18.6 ± 2.1 | 11.1 ± 1.3 |
| This compound | 100 | 82.1 ± 6.3 | 9.7 ± 1.8 | 8.2 ± 1.1 |
Note: The data are presented as mean ± standard deviation from three independent experiments. A dose-dependent increase in the G0/G1 population with a corresponding decrease in the S and G2/M populations is the anticipated outcome.
Troubleshooting
-
Cell Clumping: Ensure single-cell suspension before fixation and after staining by gentle pipetting or passing through a cell strainer.
-
High Debris in Flow Cytometry: Gate on the main cell population based on forward and side scatter to exclude debris and dead cells.
-
Broad CVs in G0/G1 and G2/M Peaks: Ensure slow and steady addition of ethanol during fixation and a consistent staining protocol.
Conclusion
This application note provides a comprehensive protocol for the cell cycle analysis of AML cells treated with "this compound". The degradation of the FLT3 oncoprotein is expected to inhibit downstream pro-proliferative signaling, leading to a G0/G1 cell cycle arrest in a dose- and time-dependent manner. The provided protocols and expected outcomes serve as a valuable resource for researchers investigating the therapeutic potential of FLT3-targeting PROTACs in AML.
References
Application Notes and Protocols for In Vivo Xenograft Models: Testing PROTAC FLT3 Degrader Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML).[2][4] These mutations lead to constitutive activation of the FLT3 signaling pathway, driving uncontrolled cell growth and contributing to a poor prognosis.[2][5]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[6] A PROTAC molecule consists of a ligand that binds to the target protein (in this case, FLT3), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination and subsequent degradation of the target protein.[6] This approach offers a potential advantage over traditional small molecule inhibitors by eliminating the target protein entirely, which may lead to a more sustained and potent therapeutic effect and overcome resistance mechanisms.[6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to evaluate the efficacy of PROTAC FLT3 degraders for the treatment of AML.
FLT3 Signaling Pathway in AML
Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways that promote leukemic cell proliferation and survival. The diagram below illustrates the key components of the FLT3 signaling cascade in the context of AML.
Caption: FLT3 signaling pathway in AML.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the typical experimental workflow for assessing the in vivo efficacy of a PROTAC FLT3 degrader in a subcutaneous xenograft mouse model.
Caption: In vivo xenograft experimental workflow.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy data for representative PROTAC FLT3 degraders.
Table 1: In Vitro Activity of PROTAC FLT3 Degraders in AML Cell Lines
| PROTAC Compound | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | E3 Ligase Recruited |
| LWY-713[4] | MV4-11 | 1.50 | 0.614 | 94.8 | CRBN |
| A20 (PROTAC FLT-3 degrader 4)[8] | MV4-11 | 39.9 | 7.4 | >90 | CRBN |
| A20 (PROTAC FLT-3 degrader 4)[8] | MOLM-13 | 169.9 | 20.1 | >90 | CRBN |
| PROTAC FLT-3 degrader 1[9] | MV4-11 | 0.6 | - | - | VHL |
| Compound 35[10] | MV4-11 | - | - | >90 | CRBN |
Table 2: In Vivo Efficacy of PROTAC FLT3 Degraders in AML Xenograft Models
| PROTAC Compound | Mouse Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Observations |
| LWY-713[4] | AML Xenograft | MV4-11 | 6 mg/kg, i.p. | Significant reduction in tumor volume | No significant change in body weight |
| A20 (PROTAC FLT-3 degrader 4)[7][8] | Subcutaneous AML Xenograft | MV4-11 | 5 mg/kg, p.o., daily for 2 weeks | 97.5 | Tumor regression observed |
| A20 (PROTAC FLT-3 degrader 4)[7][8] | Subcutaneous AML Xenograft | MV4-11 | 10 mg/kg, p.o., daily for 2 weeks | 100 | Complete tumor regression |
| PROTAC FLT-3 degrader 1[9] | Mouse Tumor Model | MV4-11 | 30 mg/kg, i.p., for 3 days | - | ~60% decrease in total FLT3 protein in tumor |
Experimental Protocols
Protocol 1: Subcutaneous AML Xenograft Model
1. Cell Culture:
-
Culture human AML cell lines with FLT3 mutations (e.g., MV4-11, MOLM-13) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth.
2. Animal Handling:
-
Use immunodeficient mice (e.g., NOD-SCID, NSG) aged 6-8 weeks.
-
Allow mice to acclimatize for at least one week before the experiment.
-
All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.
3. Tumor Cell Implantation:
-
Harvest AML cells during the logarithmic growth phase and wash them with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL.[11]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[11][12]
4. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[12]
-
Prepare the PROTAC FLT3 degrader in a suitable vehicle (e.g., 0.5% methylcellulose in water, DMSO/PEG/saline).
-
Administer the PROTAC or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection, oral gavage) at the specified dose and schedule.[4][7][9]
-
Monitor the body weight of the mice 2-3 times per week as a measure of toxicity.
5. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tumor samples can be flash-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry to assess FLT3 protein levels and downstream signaling markers.
Protocol 2: Western Blot for FLT3 Degradation
1. Sample Preparation:
-
Lyse tumor tissue or cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FLT3 (and phosphorylated FLT3, STAT5, AKT, ERK as needed) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Protocol 3: Cell Viability Assay (MTT Assay)
1. Cell Seeding:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC FLT3 degrader or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
3. MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
4. Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 4: Apoptosis Assay (Annexin V Staining)
1. Cell Treatment:
-
Treat AML cells with the PROTAC FLT3 degrader or vehicle control for the desired time period (e.g., 24-48 hours).
2. Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 5. A Temporal PROTAC Cocktail‐Mediated Sequential Degradation of AURKA Abrogates Acute Myeloid Leukemia Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Assessing Ternary Complex Formation of PROTAC FLT-3 Degrader 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule is a heterobifunctional molecule comprising a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the PROTAC, the POI (in this case, FMS-like tyrosine kinase 3, FLT-3), and an E3 ligase is the critical first step in the catalytic cycle of PROTAC-mediated protein degradation.[1] The stability and kinetics of this ternary complex are paramount to the efficiency and selectivity of the degrader.[2][3]
This document provides detailed application notes and experimental protocols for various biophysical and cell-based assays to assess the formation and stability of the ternary complex involving a hypothetical PROTAC, "FLT-3 degrader 3." While specific data for this molecule is not publicly available, the methodologies described herein are standard in the field and can be adapted accordingly.
Key Parameters in Ternary Complex Assessment
Several key parameters are evaluated to characterize the formation of the PROTAC-induced ternary complex:
-
Binary Affinity: The binding affinity of the PROTAC for both the target protein (FLT-3) and the E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)) individually.
-
Ternary Complex Affinity: The overall avidity of the ternary complex.
-
Cooperativity (α): A measure of the influence of the binary interactions on the stability of the ternary complex. A cooperativity factor greater than 1 indicates a positive cooperativity, where the binding of one protein partner enhances the binding of the other.[3][4]
-
Kinetics: The association (on-rate) and dissociation (off-rate) of the ternary complex, which determine its lifetime.
Biophysical Assays for Ternary Complex Characterization
Biophysical assays utilize purified proteins to quantitatively measure the binding affinities and kinetics of ternary complex formation in a controlled, cell-free environment.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding interactions between molecules. It is a powerful tool for determining the kinetics (k_on and k_off) and affinity (K_D) of binary and ternary interactions.[2]
Application Note:
SPR can be employed in various formats to dissect the formation of the FLT-3:PROTAC:E3 ligase complex. A common approach is to immobilize the E3 ligase on the sensor chip and flow the target protein (FLT-3) and the PROTAC in solution. This setup allows for the direct measurement of ternary complex formation and dissociation.
Experimental Protocol: SPR Analysis of Ternary Complex Formation
-
Protein Preparation:
-
Express and purify recombinant human FLT-3 protein (kinase domain) and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC; VBC).
-
Ensure high purity (>95%) and concentration of the protein stocks.
-
-
SPR Instrument and Sensor Chip:
-
Use a suitable SPR instrument (e.g., Biacore, Cytiva).
-
Select a sensor chip appropriate for protein immobilization (e.g., CM5 chip for amine coupling).
-
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified E3 ligase complex over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a dilution series of FLT-3 degrader 3 in a suitable running buffer.
-
Inject the PROTAC dilutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the K_D.
-
-
Binary Interaction Analysis (PROTAC to FLT-3):
-
This can be performed by immobilizing FLT-3 and flowing the PROTAC over the surface or by using a capture-based approach.
-
-
Ternary Complex Analysis:
-
Prepare a constant concentration of FLT-3 protein in the running buffer.
-
Prepare a dilution series of FLT-3 degrader 3 and mix each concentration with the constant concentration of FLT-3.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
Analyze the data to determine the ternary complex binding affinity and kinetics.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Use the instrument's software to analyze the binding curves and calculate kinetic and affinity constants.
-
Calculate the cooperativity factor (α) using the binary and ternary binding affinities.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of molecules, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Application Note:
ITC is considered the gold standard for measuring binding affinities and cooperativity in solution. By performing a series of titrations, the thermodynamic parameters of the binary and ternary interactions can be determined, offering deep insights into the driving forces of complex formation.
Experimental Protocol: ITC Analysis of Ternary Complex Cooperativity
-
Sample Preparation:
-
Prepare purified FLT-3, E3 ligase, and FLT-3 degrader 3 in the same dialysis buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of all components.
-
-
ITC Instrument Setup:
-
Set the desired temperature for the experiment (e.g., 25°C).
-
Equilibrate the instrument and perform control titrations (e.g., buffer into buffer, ligand into buffer) to establish baseline heat of dilution.
-
-
Binary Titrations:
-
Titration 1 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.
-
Titration 2 (PROTAC into FLT-3): Fill the ITC cell with the FLT-3 solution and the syringe with the PROTAC solution.
-
-
Ternary Titration:
-
Titration 3 (PROTAC into E3 Ligase + FLT-3): Fill the ITC cell with a solution containing both the E3 ligase and FLT-3. Fill the syringe with the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine K_D, ΔH, and n for each binary interaction.
-
Analyze the ternary titration data to determine the apparent binding affinity in the presence of both proteins.
-
Calculate the cooperativity factor (α) from the binary and ternary K_D values.
-
Cell-Based Assays for Ternary Complex Formation
Cell-based assays are crucial for confirming that ternary complex formation occurs within a physiological context.
NanoBRET™ Ternary Complex Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can be used to detect protein-protein interactions in living cells.[1]
Application Note:
This assay is highly suited for studying PROTAC-induced ternary complex formation in real-time. By fusing one protein partner (e.g., FLT-3) to a NanoLuc® luciferase (the donor) and the other (e.g., an E3 ligase component like CRBN or VHL) to a HaloTag® labeled with a fluorescent acceptor, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.[5]
Experimental Protocol: NanoBRET™ Ternary Complex Assay
-
Cell Line and Plasmids:
-
Use a suitable human cell line (e.g., HEK293T).
-
Obtain or create expression vectors for:
-
FLT-3 fused to NanoLuc® luciferase (e.g., FLT-3-NLuc).
-
An E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (e.g., HaloTag-VHL).
-
-
-
Cell Transfection:
-
Co-transfect the cells with the FLT-3-NLuc and HaloTag-E3 ligase plasmids. Optimize the ratio of donor to acceptor plasmids to achieve a good assay window.
-
-
Assay Plate Preparation:
-
Seed the transfected cells into a white, 96- or 384-well assay plate.
-
-
HaloTag® Labeling:
-
Add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) to the cells and incubate to allow for labeling of the HaloTag-E3 ligase fusion protein.
-
-
PROTAC Treatment:
-
Prepare a serial dilution of FLT-3 degrader 3.
-
Add the PROTAC dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
-
Luminescence Measurement:
-
Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Immediately measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at >610 nm) using a plate reader capable of filtered luminescence measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the concentration of FLT-3 degrader 3.
-
The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where at high concentrations, the formation of binary complexes can lead to a decrease in the BRET signal (the "hook effect").[6]
-
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from the described assays. Representative values for hypothetical FLT-3 PROTACs are included for illustrative purposes.
| Assay | Parameter | FLT-3 Degrader 1 | FLT-3 Degrader 2 | FLT-3 Degrader 3 (Hypothetical) |
| SPR | Binary K_D (FLT-3, nM) | 50 | 25 | Enter Data |
| Binary K_D (E3 Ligase, nM) | 200 | 150 | Enter Data | |
| Ternary Complex K_D (nM) | 10 | 5 | Enter Data | |
| Cooperativity (α) | 10 | 12 | Enter Data | |
| ITC | Binary K_D (FLT-3, nM) | 60 | 30 | Enter Data |
| Binary K_D (E3 Ligase, nM) | 250 | 180 | Enter Data | |
| Ternary Complex K_D (nM) | 12 | 6 | Enter Data | |
| Cooperativity (α) | 12.5 | 15 | Enter Data | |
| NanoBRET™ | TC50 (nM) | 100 | 80 | Enter Data |
| Maximum BRET Ratio | 0.8 | 1.2 | Enter Data |
Visualizations
Signaling Pathway of PROTAC-mediated FLT-3 Degradation
Caption: PROTAC-mediated degradation of FLT-3.
Experimental Workflow for Ternary Complex Assessment
Caption: Workflow for assessing ternary complex formation.
Logical Relationships in PROTAC Efficacy
Caption: Key relationships in PROTAC-mediated degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ternary Complex Formation [promega.com]
- 6. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Lentiviral Transduction of FLT3 Mutations in PROTAC Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1][2][3] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase.[1][2][4] This aberrant signaling promotes uncontrolled cell proliferation and survival, contributing to the poor prognosis associated with this AML subtype.[2][4][5]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[6][7] By linking a ligand that binds to the target protein (in this case, mutant FLT3) to a ligand that recruits an E3 ubiquitin ligase, PROTACs can effectively eliminate the pathogenic protein.[8]
To facilitate the study of FLT3-targeting PROTACs, it is essential to have robust cellular models that accurately recapitulate the genetics of FLT3-mutant AML. Lentiviral transduction provides a reliable method for the stable expression of mutant FLT3 genes in various hematopoietic cell lines, creating invaluable tools for assessing the efficacy and mechanism of action of novel PROTAC degraders. These application notes provide detailed protocols for the lentiviral production and transduction of cell lines to express FLT3 mutations for subsequent PROTAC evaluation.
FLT3 Signaling Pathways
Mutant FLT3, particularly FLT3-ITD, leads to the constitutive activation of several downstream signaling pathways that drive leukemogenesis. Understanding these pathways is critical for interpreting the effects of FLT3-targeting PROTACs. The primary signaling cascades activated by mutant FLT3 include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][5][9][10]
PROTAC Mechanism of Action
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Quantitative Data for FLT3-Targeting PROTACs
The following table summarizes key performance metrics for several published FLT3-targeting PROTACs. This data is useful for comparing the potency and efficacy of different degrader designs.
| PROTAC Name | E3 Ligase Ligand | Target Cell Line | IC50 (nM) | DC50 (nM) | Max Degradation (%) | Reference |
| PROTAC FLT-3 degrader 1 | VHL | MV4-11 | 0.6 | - | ~60% | [11] |
| CRBN(FLT3)-8 | CRBN | MV-4-11 | 0.9 | - | >90% | [12][13] |
| CRBN(FLT3)-8 | CRBN | MOLM-14 | 2.8 | - | >90% | [12][13] |
| PROTAC FLT-3 degrader 4 | CRBN | MV4-11 | 39.9 | 7.4 | >90% | [14] |
| PROTAC FLT-3 degrader 4 | CRBN | MOLM-13 | 169.9 | 20.1 | >90% | [14] |
| LWY-713 | - | MV4-11 | 1.50 | - | - | [15] |
| Z29 | - | - | - | - | - | [16] |
IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration. -: Data not available.
Experimental Protocols
Lentiviral Vector Design and Cloning for Mutant FLT3 Expression
Successful lentiviral transduction begins with a well-designed vector. For expressing mutant FLT3, a third-generation lentiviral vector system is recommended for enhanced safety.[17][18]
Vector Components:
-
Transfer Plasmid: Contains the mutant FLT3 cDNA (e.g., FLT3-ITD) driven by a strong constitutive promoter (e.g., EF1a or CMV). It also includes a selectable marker (e.g., puromycin resistance) or a fluorescent reporter (e.g., GFP) to facilitate the selection of transduced cells.[19] The vector should be flanked by long terminal repeats (LTRs) necessary for integration into the host genome.[17][18]
-
Packaging Plasmids: Typically two or three separate plasmids that provide the essential viral proteins (gag, pol, and rev) in trans.[20]
-
Envelope Plasmid: Encodes a heterologous envelope protein, most commonly VSV-G, which confers broad tropism and allows the lentivirus to infect a wide range of cell types.[20]
Cloning Strategy:
-
Obtain the cDNA for the desired FLT3 mutation. If not commercially available, it can be generated by site-directed mutagenesis of wild-type FLT3 cDNA.
-
Subclone the mutant FLT3 cDNA into a third-generation lentiviral transfer plasmid using standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation or Gibson assembly).
-
Verify the integrity of the final construct by Sanger sequencing.
Lentivirus Production in HEK293T Cells
HEK293T cells are the industry standard for producing high-titer lentivirus due to their high transfectability.
Materials:
-
HEK293T cells (low passage, <15)[21]
-
DMEM with 10% FBS
-
Opti-MEM
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)[20][21]
-
Lentiviral transfer plasmid (with mutant FLT3)
-
Lentiviral packaging plasmids (e.g., psPAX2)[20]
-
Lentiviral envelope plasmid (e.g., pMD2.G)[20]
-
0.45 µm filter[22]
Protocol:
-
Day 0: Seed HEK293T Cells: Plate HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
Day 1: Transfection:
-
Prepare the DNA mixture in an appropriate volume of Opti-MEM. A common ratio for a 10 cm dish is 10 µg of transfer plasmid, 7.5 µg of packaging plasmid, and 2.5 µg of envelope plasmid.
-
Prepare the transfection reagent in a separate tube of Opti-MEM according to the manufacturer's instructions.[22]
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes.[23]
-
Add the transfection complex dropwise to the HEK293T cells.[22]
-
Incubate for 6-8 hours, then gently replace the medium with fresh complete DMEM.[20][22]
-
-
Day 3 & 4: Harvest Viral Supernatant:
-
At 48 hours post-transfection, collect the cell culture supernatant, which now contains the lentiviral particles.[22]
-
Add fresh complete DMEM to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.[22]
-
Filter the pooled supernatant through a 0.45 µm filter to remove any cellular debris.[22]
-
The filtered viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Lentiviral Transduction of Hematopoietic Cells
This protocol describes the infection of a target hematopoietic cell line (e.g., Ba/F3, MOLM-14) with the produced lentivirus.
Materials:
-
Target hematopoietic cells
-
Complete culture medium for the target cells
-
Lentiviral supernatant
-
Polybrene (8 mg/mL stock)
-
Selection antibiotic (e.g., puromycin) or a flow cytometer for fluorescent reporter detection
Protocol:
-
Day 1: Seed Target Cells: Plate the target cells at an appropriate density in a 6-well plate.
-
Day 2: Transduction:
-
Day 3: Remove Virus:
-
Centrifuge the cells, remove the virus-containing medium, and resuspend the cells in fresh complete medium.
-
-
Day 4 onwards: Selection and Expansion:
-
After 48 hours post-transduction, begin selection of successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.[24]
-
If a fluorescent reporter was used, transduction efficiency can be assessed by flow cytometry.[24]
-
Maintain the cells under selection pressure until a stable, transduced population is established.
-
Expand the stable cell line for use in PROTAC studies.
-
References
- 1. FLT3: A 35-Year Voyage from Discovery to the Next Generation of Targeted Therapy in AML [mdpi.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Internal tandem duplication mutation of FLT3 blocks myeloid differentiation through suppression of C/EBPalpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role and efficacy of PROTAC in FLT3-mutated AML treatment [ewadirect.com]
- 8. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Development of Gilteritinib-Based Chimeric Small Molecules that Potently Induce Degradation of FLT3-ITD Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 16. FLT3-selective PROTAC: Enhanced safety and increased synergy with Venetoclax in FLT3-ITD mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lentiviral Vector for Gene Expression | VectorBuilder [en.vectorbuilder.com]
- 18. Designing Lentiviral Vectors for Gene Therapy of Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lentiviral Vector Design Services for Gene Editing - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. addgene.org [addgene.org]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Validating PROTAC Mechanism of Action using CRISPR/Cas9-Mediated E3 Ligase Knockout
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical first step for subsequent ubiquitination and proteasomal degradation of the target protein.[5][6][7]
Validating that a PROTAC's activity is dependent on the intended E3 ligase is a crucial step in its development and characterization.[8] CRISPR/Cas9-mediated gene knockout provides a powerful and precise tool to ablate the expression of a specific E3 ligase, thereby allowing researchers to unequivocally determine its role in the degradation of the target protein.[9] This application note provides a detailed workflow and protocols for utilizing CRISPR/Cas9 to knock out E3 ligases and validate the mechanism of action of PROTACs.
Principle of the Method
The core principle of this validation strategy is straightforward: if a PROTAC mediates the degradation of a target protein through a specific E3 ligase, then the knockout of that E3 ligase should abolish the PROTAC's degradative activity. By comparing the effect of the PROTAC in wild-type cells versus E3 ligase knockout cells, researchers can confirm the on-target mechanism of their PROTAC.
Data Presentation
Table 1: Quantitative Analysis of Target Protein Degradation
| Cell Line | PROTAC Concentration (nM) | Target Protein Level (% of Control) | E3 Ligase (e.g., VHL) Level (% of Control) |
| Wild-Type | 0 | 100 | 100 |
| Wild-Type | 10 | 45 | 98 |
| Wild-Type | 100 | 15 | 102 |
| Wild-Type | 1000 | 5 | 95 |
| E3 Ligase KO | 0 | 100 | <5 |
| E3 Ligase KO | 10 | 98 | <5 |
| E3 Ligase KO | 100 | 95 | <5 |
| E3 Ligase KO | 1000 | 92 | <5 |
Table 2: Cell Viability Assay
| Cell Line | PROTAC Concentration (nM) | Cell Viability (% of Control) |
| Wild-Type | 0 | 100 |
| Wild-Type | 10 | 98 |
| Wild-Type | 100 | 95 |
| Wild-Type | 1000 | 80 |
| E3 Ligase KO | 0 | 100 |
| E3 Ligase KO | 10 | 99 |
| E3 Ligase KO | 100 | 97 |
| E3 Ligase KO | 1000 | 96 |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of E3 Ligase
This protocol describes the generation of a stable E3 ligase knockout cell line using CRISPR/Cas9.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting the E3 ligase of interest
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin or other selection antibiotic
-
Polybrene
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
Procedure:
-
gRNA Design and Cloning: Design and clone two to three gRNAs targeting an early exon of the E3 ligase gene into a lentiviral vector co-expressing Cas9 and the gRNA.
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction:
-
Seed the target cells at an appropriate density.
-
The next day, infect the cells with the lentivirus in the presence of Polybrene (8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection and Clonal Isolation:
-
Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin at 1-2 µg/mL).
-
Select for 3-5 days until non-transduced control cells are all dead.
-
Perform single-cell cloning by serial dilution into 96-well plates to isolate individual knockout clones.
-
-
Validation of Knockout:
-
Expand the isolated clones.
-
Confirm the absence of the target E3 ligase protein by Western Blot (see Protocol 3).
-
Sequence the genomic DNA at the gRNA target site to confirm the presence of indel mutations.
-
Protocol 2: PROTAC Treatment and Cell Lysis
Materials:
-
Wild-type and E3 ligase knockout cells
-
PROTAC of interest
-
DMSO (vehicle control)
-
RIPA buffer (150 mM NaCl, 1% Triton X-100, 0.1% SDS, 50 mM Tris, pH 8.0) with protease and phosphatase inhibitors.[10]
Procedure:
-
Seed wild-type and E3 ligase knockout cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the PROTAC or DMSO vehicle control for the desired time (e.g., 24 hours).[11]
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
Protocol 3: Western Blotting
Materials:
-
Protein lysates from Protocol 2
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein, E3 ligase, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software.
Protocol 4: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol can be used to demonstrate the formation of the ternary complex in a PROTAC-dependent manner.[12][13]
Materials:
-
Cell lysates from PROTAC-treated cells (prepare in a non-denaturing lysis buffer)
-
Antibody against the target protein or a tag on the protein
-
Protein A/G magnetic beads
-
Wash buffer (e.g., IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer)
Procedure:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western Blotting for the presence of the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC validation.
Caption: Logical relationship for validating E3 ligase dependency.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Technology -Compounds and methods of identifying novel E3 ligases for targeted protein degradation [nulive.technologypublisher.com]
- 10. biorxiv.org [biorxiv.org]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting failed FLT3 degradation with PROTAC FLT-3 degrader 3
Welcome to the technical support center for PROTAC FLT3 Degrader 3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this potent and selective FLT3 degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PROTAC FLT3 Degrader 3?
A1: PROTAC FLT3 Degrader 3 is a heterobifunctional molecule designed to induce the selective intracellular degradation of the FMS-like tyrosine kinase 3 (FLT3) protein.[1][2] It functions by hijacking the body's own ubiquitin-proteasome system (UPS).[3][4] The degrader simultaneously binds to the FLT3 protein and an E3 ubiquitin ligase, forming a ternary complex.[2][5] This proximity facilitates the tagging of FLT3 with ubiquitin molecules, marking it for degradation by the 26S proteasome.[1][2][4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple FLT3 proteins.[1][2]
Q2: In which cell lines is PROTAC FLT3 Degrader 3 expected to be active?
A2: PROTAC FLT3 Degrader 3 is designed to be active in cell lines expressing FLT3, particularly those harboring FLT3 mutations common in Acute Myeloid Leukemia (AML), such as internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations.[6][7][8] Cell lines like MV4-11 and MOLM-13, which are positive for FLT3-ITD, are commonly used to test the activity of FLT3 degraders.[9][10][11]
Q3: What are the common off-target effects, and how can they be assessed?
A3: While PROTACs can be designed for high selectivity, off-target effects are possible.[1] These can arise from the PROTAC binding to proteins other than FLT3 or engaging unintended E3 ligases. A common strategy to assess off-target effects is to perform proteome-wide analysis using techniques like mass spectrometry to compare protein levels in treated versus untreated cells. Additionally, testing the degrader in cell lines that do not express FLT3 can help identify FLT3-independent effects.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations of the degrader.[12] This is thought to occur because at high concentrations, the PROTAC can form binary complexes with either the target protein (FLT3) or the E3 ligase, which are less effective at forming the productive ternary complex required for degradation.[12] To avoid this, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration for maximal degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with PROTAC FLT3 Degrader 3.
| Problem | Possible Cause | Suggested Solution |
| No FLT3 Degradation Observed | 1. Suboptimal PROTAC Concentration: The concentration of the PROTAC may be too low to be effective or too high, leading to the "hook effect".[12] | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for FLT3 degradation. |
| 2. Insufficient Incubation Time: The degradation of FLT3 is a time-dependent process. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal incubation time for maximal degradation.[9] | |
| 3. Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[3][13][14][15][16] | - Verify the cell permeability of your PROTAC using cellular uptake assays. - Ensure proper formulation and dissolution of the PROTAC in the cell culture medium. | |
| 4. Low E3 Ligase Expression: The cell line used may have low expression of the E3 ligase recruited by the PROTAC. | Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line via Western Blot or qPCR.[17] | |
| 5. Proteasome Inhibition: The proteasome may be inhibited by other compounds in the experimental setup. | Ensure that no proteasome inhibitors are present. As a control, co-treat cells with the PROTAC and a known proteasome inhibitor (e.g., MG132); this should rescue FLT3 from degradation.[18] | |
| 6. Incorrect Experimental Setup: Issues with cell health, passage number, or seeding density can affect experimental outcomes. | Maintain consistent cell culture conditions, use cells within a low passage number range, and optimize cell seeding density for your specific assay. | |
| Inconsistent Degradation Results | 1. Variability in Cell Culture: Inconsistent cell passage number, confluency, or serum concentration in the media. | Standardize cell culture protocols, including passage number, seeding density, and media composition. |
| 2. PROTAC Instability: The PROTAC molecule may be unstable in the experimental conditions. | Prepare fresh stock solutions of the PROTAC and store them appropriately as recommended by the manufacturer. | |
| 3. Lysate Preparation Issues: Incomplete cell lysis or protein degradation during sample preparation. | Use fresh lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis, for example, by sonication.[19] | |
| High Cell Toxicity | 1. Off-Target Effects: The PROTAC may be causing degradation of essential proteins other than FLT3. | - Perform a proteomics study to identify off-target effects. - Test a negative control PROTAC that does not bind to the E3 ligase.[18] |
| 2. Solvent Toxicity: The solvent used to dissolve the PROTAC (e.g., DMSO) may be toxic to the cells at the concentration used. | - Ensure the final solvent concentration is non-toxic (typically <0.5% DMSO). - Include a vehicle-only control in your experiments. |
Experimental Protocols
1. Western Blotting for FLT3 Degradation
This protocol is for assessing the degradation of FLT3 protein in response to treatment with PROTAC FLT3 Degrader 3.
-
Cell Seeding: Seed cells (e.g., MV4-11) in a 6-well plate at a density of 0.5 x 10^6 cells/mL and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of PROTAC FLT3 Degrader 3 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FLT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the FLT3 signal to the loading control.
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for assessing the effect of FLT3 degradation on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
PROTAC Treatment: Add serial dilutions of PROTAC FLT3 Degrader 3 to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Assay Procedure:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Plot the cell viability against the log of the PROTAC concentration and calculate the IC50 value.
Visualizations
Caption: Mechanism of action for PROTAC FLT3 Degrader 3.
Caption: Simplified FLT3 signaling pathway in AML and the point of intervention for PROTAC FLT3 Degrader 3.
Caption: Logical workflow for troubleshooting failed FLT3 degradation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 10. Frontiers | PROTACs: The Future of Leukemia Therapeutics [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 14. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. diva-portal.org [diva-portal.org]
- 17. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Optimizing PROTAC FLT-3 degrader 3 concentration and treatment time
Welcome to the technical support center for the optimization of PROTAC FLT-3 Degrader 3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal degradation concentration. We suggest a starting range from 1 nM to 10 µM. A dose-response curve should be generated to identify the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation achievable).[1][2]
Q2: How long should I treat my cells with this compound?
A2: The optimal treatment time can vary depending on the cell line and the intrinsic properties of the degrader. We recommend performing a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify the time point at which maximum degradation is observed.[1][3] Some degraders can achieve significant degradation within a few hours, while others may require longer incubation.[3]
Q3: What are the critical negative controls to include in my experiments?
A3: Including proper negative controls is crucial for validating the mechanism of action of your PROTAC. Key controls include:
-
Inactive Epimer/Diastereomer: A stereoisomer of the PROTAC that cannot bind to either the target protein or the E3 ligase, but has similar physical properties.[4]
-
E3 Ligase Ligand Only: The small molecule that binds to the E3 ligase used in the PROTAC, to control for effects independent of target degradation.
-
Target Ligand Only: The small molecule that binds to FLT-3, to differentiate between degradation and simple inhibition.
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue the degradation of FLT-3, confirming the involvement of the ubiquitin-proteasome system.
-
Neddylation Inhibitor: Pre-treatment with a neddylation inhibitor (e.g., MLN4924) can confirm the role of Cullin-RING E3 ligases.
Q4: What is the "hook effect" and how can I avoid it?
A4: The hook effect is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency.[5] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-FLT3 or PROTAC-E3 ligase) rather than the productive ternary complex (FLT3-PROTAC-E3 ligase).[5] To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation.
Q5: How can I confirm that the observed reduction in FLT-3 protein is due to degradation and not just inhibition of transcription or translation?
A5: To confirm that the reduction in FLT-3 is due to protein degradation, you can perform a quantitative PCR (qPCR) experiment to measure the mRNA levels of FLT-3.[6] If the protein reduction is due to degradation, the mRNA levels should remain unchanged. Additionally, a washout experiment can be performed to observe the recovery of the protein levels after the removal of the PROTAC.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak degradation of FLT-3 | 1. Suboptimal PROTAC concentration. | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50. |
| 2. Inappropriate treatment time. | 2. Conduct a time-course experiment (e.g., 2 to 48 hours) to find the optimal incubation period. | |
| 3. Low cell permeability of the PROTAC. | 3. Consider using a cell line with higher expression of relevant transporters or modify the PROTAC linker to improve permeability. | |
| 4. Low expression of the recruited E3 ligase in the cell line. | 4. Verify the expression level of the E3 ligase (e.g., CRBN or VHL) in your cell line via western blot or qPCR. Choose a cell line with higher expression if necessary. | |
| 5. Issues with ternary complex formation. | 5. Perform biophysical assays like TR-FRET or pull-down assays to confirm ternary complex formation.[9][10] Consider redesigning the PROTAC with a different linker length or E3 ligase ligand. | |
| High cell toxicity | 1. Off-target effects of the PROTAC. | 1. Perform proteomics studies to identify off-target proteins. Synthesize and test an inactive epimer as a negative control. |
| 2. High concentration of the PROTAC. | 2. Use the lowest effective concentration that achieves significant degradation. | |
| Inconsistent results between experiments | 1. Variation in cell confluency. | 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase during treatment. |
| 2. Reagent variability. | 2. Use freshly prepared reagents and ensure consistent quality of antibodies and other materials. | |
| 3. Inconsistent incubation times. | 3. Use a precise timer for all incubation steps. | |
| "Hook effect" observed | 1. PROTAC concentration is too high. | 1. Perform a detailed dose-response curve with smaller concentration increments in the higher range to precisely identify the optimal concentration before the hook effect occurs. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound and a similar published FLT-3 degrader, LWY-713, for comparative purposes.
| Parameter | This compound (Hypothetical) | LWY-713 (Published Data) | Cell Line |
| DC50 | 5.5 nM | 0.614 nM | MV4-11 |
| Dmax | >90% | 94.8% | MV4-11 |
| Optimal Treatment Time | 18 hours | 20 hours | MV4-11 |
| IC50 (Proliferation) | 10.2 nM | 1.50 nM | MV4-11 |
Data for LWY-713 is sourced from a publication.[1]
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol outlines the steps to determine the concentration-dependent degradation of FLT-3.
-
Cell Seeding: Seed MV4-11 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (DMSO). Incubate for the predetermined optimal time (e.g., 18 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FLT-3 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.[11][12]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the FLT-3 band intensity to the loading control.
-
Plot the normalized FLT-3 levels against the log of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
Protocol 2: Time-Course Experiment
This protocol is designed to identify the optimal treatment duration for FLT-3 degradation.
-
Cell Seeding: Seed MV4-11 cells in multiple wells of a 6-well plate at a consistent density.
-
PROTAC Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., the determined DC50 concentration).
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after treatment.
-
Western Blot Analysis: Perform western blotting as described in Protocol 1 for each time point.
-
Data Analysis: Plot the normalized FLT-3 protein levels against time to visualize the degradation kinetics and determine the time to reach Dmax.
Protocol 3: Washout Experiment
This protocol assesses the recovery of FLT-3 protein levels after the removal of the PROTAC.
-
PROTAC Treatment: Treat cells with this compound at a concentration that gives Dmax for the optimal duration.
-
Washout: After treatment, remove the medium, wash the cells twice with warm PBS, and then add fresh, compound-free medium.
-
Recovery Time Points: Harvest the cells at various time points after the washout (e.g., 0, 8, 24, 48, 72, 96 hours).
-
Western Blot Analysis: Analyze the FLT-3 protein levels at each recovery time point using western blotting as described in Protocol 1.
-
Data Analysis: Plot the normalized FLT-3 levels against the time after washout to observe the rate of protein re-synthesis.
Visualizations
Caption: FLT3 Signaling Pathway.
Caption: Experimental Workflow for Optimization.
References
- 1. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 2. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 3. m.youtube.com [m.youtube.com]
- 4. PROTAC diastereomer Design(negative control) [protocols.io]
- 5. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. biocompare.com [biocompare.com]
- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming the hook effect with PROTAC FLT-3 degrader 3
Welcome to the technical support center for PROTAC FLT-3 Degrader 3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and selective degrader of FMS-like tyrosine kinase 3 (FLT-3). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a particular focus on overcoming the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the FLT-3 protein.[1][2] It functions by simultaneously binding to the FLT-3 protein and an E3 ubiquitin ligase, forming a ternary complex.[1][3][4] This proximity induces the E3 ligase to transfer ubiquitin to the FLT-3 protein, marking it for degradation by the proteasome.[2][5]
Q2: What is the "hook effect" and how does it relate to this compound?
A2: The hook effect is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[6][7][8] This occurs because at very high concentrations, the PROTAC is more likely to form separate binary complexes with either the FLT-3 protein or the E3 ligase, rather than the productive ternary complex required for degradation.[5][9] This leads to a characteristic bell-shaped dose-response curve.[8][10]
Q3: What are the recommended starting concentrations for in vitro experiments with this compound?
A3: For initial experiments, it is recommended to perform a dose-response curve to determine the optimal concentration for FLT-3 degradation in your specific cell line. A broad concentration range, for example from 0.1 nM to 10 µM, is advised to identify both the potent degradation window and the potential onset of the hook effect. Based on typical PROTAC activity, a starting range of 1 nM to 1 µM is often effective.
Q4: How can I confirm that the observed loss of FLT-3 protein is due to proteasomal degradation?
A4: To confirm that this compound is inducing proteasome-mediated degradation, you can co-treat your cells with a proteasome inhibitor, such as MG132. Pre-treatment with a proteasome inhibitor should "rescue" the degradation of FLT-3, meaning you will observe a restoration of FLT-3 protein levels compared to cells treated with the PROTAC alone.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No FLT-3 degradation observed at expected concentrations. | 1. Suboptimal concentration: The effective concentration range may be narrower than anticipated. 2. Cell line insensitivity: The cell line may have low expression of the recruited E3 ligase or other factors that impact PROTAC efficiency. 3. Incorrect incubation time: Degradation is a time-dependent process. | 1. Perform a broader dose-response experiment (e.g., 0.01 nM to 50 µM) to identify the optimal degradation window. 2. Confirm the expression of the relevant E3 ligase in your cell line via Western blot or qPCR. Consider testing in a different cell line known to be sensitive to this class of PROTACs (e.g., MOLM-14, MV4-11). 3. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation. |
| Significant "hook effect" observed, limiting the effective concentration range. | High PROTAC concentration: Excessive concentrations lead to the formation of non-productive binary complexes.[5][9] | 1. Carefully titrate the PROTAC concentration to identify the optimal range that maximizes degradation before the onset of the hook effect. 2. If a broader effective window is needed, consider strategies to enhance ternary complex stability, although this is an aspect of PROTAC design.[6] |
| Variability in degradation levels between experiments. | 1. Inconsistent cell density: Cell confluence can affect cellular processes and PROTAC uptake. 2. Variations in reagent preparation: Inconsistent dilutions of the PROTAC can lead to different effective concentrations. | 1. Ensure consistent cell seeding density and confluence at the time of treatment. 2. Prepare fresh serial dilutions of the PROTAC from a concentrated stock for each experiment. |
Experimental Protocols & Data
Determining DC50 and Dmax for this compound
The half-maximal degradation concentration (DC50) is the concentration of the degrader at which 50% of the target protein is degraded.[11] The Dmax represents the maximum percentage of protein degradation achievable with the degrader.
Protocol for Western Blot-Based DC50 and Dmax Determination:
-
Cell Seeding: Seed acute myeloid leukemia (AML) cells (e.g., MOLM-14) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Prepare serial dilutions of this compound in cell culture medium. A recommended concentration range is 0.1 nM, 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM. Include a DMSO-treated vehicle control.
-
Incubation: Treat the cells with the different concentrations of the PROTAC and incubate for the desired time (e.g., 18 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against FLT-3.
-
Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for FLT-3 and the loading control for each concentration.
-
Normalize the FLT-3 band intensity to the corresponding loading control band intensity.
-
Express the normalized FLT-3 levels as a percentage of the DMSO-treated control.
-
Plot the percentage of remaining FLT-3 protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax.
-
Representative Data for this compound in MOLM-14 cells (18h treatment):
| Concentration | % FLT-3 Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 100% |
| 0.1 nM | 95% |
| 1 nM | 70% |
| 10 nM | 35% |
| 100 nM | 8% |
| 500 nM | 15% |
| 1 µM | 25% |
| 5 µM | 55% |
| 10 µM | 75% |
From this data, the DC50 would be calculated to be approximately 5 nM , and the Dmax would be approximately 92% degradation (at 100 nM).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ternary complex formation - Profacgen [profacgen.com]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
Identifying and mitigating off-target effects of PROTAC FLT-3 degrader 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PROTAC FLT-3 degrader 3.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a proteolysis-targeting chimera designed to selectively target and degrade the FMS-like tyrosine kinase 3 (FLT3) protein. It is a heterobifunctional molecule that consists of a ligand that binds to the FLT3 protein and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of FLT3, marking it for degradation by the proteasome. This degradation of FLT3 can inhibit the growth and survival of cancer cells, particularly in acute myeloid leukemia (AML) where FLT3 mutations are common[1][2][3].
2. What are the on-target effects of this compound?
The primary on-target effect of this compound is the potent and selective degradation of the FLT3 protein. In preclinical studies using the MV4-11 AML cell line, which harbors an FLT3-ITD mutation, this compound has demonstrated significant antiproliferative activity with an IC50 of 7.55 nM[1]. It effectively induces the degradation of FLT3-ITD and subsequently decreases the phosphorylation of downstream signaling proteins such as STAT5, AKT, and ERK[4].
3. What are the known off-target effects of this compound and similar molecules?
While designed for selectivity, PROTACs can sometimes induce the degradation of unintended proteins, known as off-target effects. For pomalidomide-based PROTACs, off-target degradation of zinc-finger (ZF) proteins has been reported[5][6]. Additionally, a similar molecule, PROTAC FLT-3 degrader 5, has been shown to also degrade GSPT1, IKZF1, and IKZF3[7]. It is crucial to experimentally determine the off-target profile of this compound in your specific experimental system.
4. How can I identify potential off-target effects of this compound in my experiments?
The most comprehensive method for identifying off-target effects is through unbiased quantitative proteomics, such as mass spectrometry-based approaches[8][9]. These techniques can globally assess changes in protein abundance in response to treatment with the degrader. Additionally, targeted assays like kinome profiling can be used to assess off-target binding to other kinases.
5. What strategies can be employed to mitigate off-target effects?
Mitigating off-target effects often involves medicinal chemistry efforts to optimize the PROTAC molecule. This can include modifying the E3 ligase ligand, the linker, or the target-binding warhead to improve selectivity[5]. For example, modifications at the C5 position of the pomalidomide phthalimide ring have been shown to reduce off-target degradation of zinc-finger proteins[6].
Troubleshooting Guides
Problem 1: Inconsistent or no degradation of FLT3 observed.
| Possible Cause | Recommended Solution |
| Poor cell permeability of the PROTAC. | Confirm cellular uptake of the PROTAC. If permeability is low, consider optimizing the linker or using a different E3 ligase ligand. |
| Suboptimal PROTAC concentration. | Perform a dose-response experiment to determine the optimal concentration for FLT3 degradation. The reported antiproliferative IC50 in MV4-11 cells is 7.55 nM[1]. |
| Incorrect incubation time. | Conduct a time-course experiment to identify the optimal duration of treatment for maximal FLT3 degradation. |
| Issues with the E3 ligase or proteasome machinery in the cell line. | Confirm the expression and activity of the recruited E3 ligase and the proteasome in your cell line. Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue FLT3 degradation[10]. |
| Degrader instability. | Assess the stability of the PROTAC in your experimental media and conditions. |
Problem 2: Significant off-target protein degradation observed in proteomics data.
| Possible Cause | Recommended Solution |
| High PROTAC concentration leading to non-specific interactions. | Use the lowest effective concentration that achieves maximal on-target degradation with minimal off-target effects. |
| Off-target binding of the FLT3 warhead or E3 ligase ligand. | Use inactive control compounds (e.g., a molecule with a modification that abolishes binding to either FLT3 or the E3 ligase) to differentiate between target-dependent and independent off-target effects. |
| "Hook effect" at high concentrations. | Titrate the PROTAC concentration carefully, as very high concentrations can sometimes lead to reduced degradation efficiency due to the formation of binary complexes instead of the productive ternary complex. |
| Inherent lack of selectivity of the PROTAC molecule. | Consider synthesizing and testing analogs of the PROTAC with modifications to the linker or ligands to improve selectivity. |
Quantitative Data Summary
| Compound | Cell Line | On-Target Effect | IC50 / DC50 | Reference |
| This compound | MV4-11 | Antiproliferative activity | IC50: 7.55 nM | [1] |
| PROTAC FLT-3 degrader 5 | MV4-11 | FLT3 degradation | DC50: 1.2 nM | [7] |
| LWY-713 | MV4-11 | FLT3 degradation | DC50: 0.614 nM | [11] |
| PROTAC 13 (dual FLT3/CDK9 degrader) | MV4-11 | Antiproliferative activity | IC50: 0.047 µM | [10] |
Experimental Protocols & Methodologies
Quantitative Proteomics for Off-Target Profiling
Objective: To identify and quantify proteins that are degraded upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture MV4-11 cells or other relevant cell lines to mid-log phase. Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT): Label peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate and analyze the labeled peptides using high-resolution mass spectrometry.
-
Data Analysis: Identify and quantify proteins across all conditions. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to FLT3 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble FLT3 in each sample by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble FLT3 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
NanoBRET™ Ternary Complex Formation Assay
Objective: To measure the formation of the ternary complex (FLT3-PROTAC-E3 ligase) in live cells.
Methodology:
-
Cell Line Engineering: Co-express FLT3 fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., CRBN or VHL) fused to a HaloTag® (energy acceptor) in a suitable cell line.
-
Cell Plating and Labeling: Plate the engineered cells and label with the HaloTag® ligand.
-
PROTAC Treatment: Treat the cells with varying concentrations of this compound.
-
BRET Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal.
-
Data Analysis: An increase in the BRET signal indicates the formation of the ternary complex.
Visualizations
Caption: FLT3 signaling pathway and mechanism of action of this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role and efficacy of PROTAC in FLT3-mutated AML treatment [ewadirect.com]
- 3. PROTAC FLT-3 degrader 1 [myskinrecipes.com]
- 4. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
Technical Support Center: Navigating Acquired Resistance to PROTAC FLT-3 Degrader 3
Welcome to the technical support center for our PROTAC FLT-3 Degrader 3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding acquired resistance during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of acquired resistance to this compound?
Acquired resistance to this compound can arise through several mechanisms, broadly categorized as on-target and off-target alterations.
-
On-target modifications typically involve genetic changes in the FLT3 gene itself. Secondary mutations in the FLT3 kinase domain, such as the D835Y and F691L substitutions, can interfere with the binding of the degrader molecule, rendering it less effective.[1][2][3]
-
Off-target resistance can develop through various cellular adaptations that bypass the need for FLT3 signaling. These can include:
-
Activation of downstream signaling pathways: Constitutive activation of pathways like PI3K/Akt, RAS/MAPK, and STAT5 can promote cell survival and proliferation independently of FLT3.[4]
-
Upregulation of survival proteins: Increased expression of anti-apoptotic proteins such as BCL2 or PIM kinases can confer resistance to the pro-apoptotic effects of FLT3 degradation.[4][5]
-
Alterations in the PROTAC machinery: Since PROTACs rely on the cell's ubiquitin-proteasome system, mutations or downregulation of the specific E3 ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]) recruited by the degrader can impair its function.[6][7][8]
-
Increased drug efflux: Overexpression of drug efflux pumps, such as Multidrug Resistance Protein 1 (MDR1), can reduce the intracellular concentration of the PROTAC, thereby diminishing its efficacy.[9]
-
Q2: My cells are showing reduced sensitivity to this compound over time. How can I determine the cause of resistance?
To investigate the underlying cause of resistance, a multi-step approach is recommended. The following experimental workflow can help elucidate the resistance mechanism in your cell line model.
Figure 1. A stepwise experimental workflow to identify the mechanism of acquired resistance to a PROTAC degrader.
Q3: Are there strategies to overcome or prevent acquired resistance to this compound?
Yes, several strategies can be employed to combat resistance. Combination therapy is a prominent approach.
-
Inhibition of parallel signaling pathways: Co-treatment with inhibitors of pathways that are activated in resistant cells can restore sensitivity. For example, combining the FLT3 degrader with inhibitors of PI3K, CDK4/6, or AXL has shown promise in overcoming resistance to conventional FLT3 inhibitors.[5][10]
-
Targeting survival proteins: The use of inhibitors for anti-apoptotic proteins like BCL2 (e.g., Venetoclax) or PIM kinases can be effective.[5][11]
-
Modulating the ubiquitin-proteasome system: In cases of resistance due to E3 ligase alterations, switching to a PROTAC that utilizes a different E3 ligase may be a viable strategy.
-
Inhibition of drug efflux: Co-administration of an MDR1 inhibitor can increase the intracellular concentration of the PROTAC and restore its activity.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased FLT3 degradation efficiency | On-target mutation in FLT3 | Sequence the FLT3 gene in resistant cells to identify potential mutations in the degrader binding site. |
| Downregulation or mutation of the recruited E3 ligase | Perform Western blot or qPCR to assess the expression levels of the E3 ligase components. Sequence the E3 ligase gene to check for mutations. | |
| Persistent downstream signaling despite FLT3 degradation | Activation of bypass signaling pathways (e.g., RAS/MAPK, PI3K/AKT) | Use phospho-specific antibodies in Western blotting or perform phospho-proteomic analysis to identify activated pathways. Consider combination therapy with inhibitors of the identified pathways. |
| Reduced intracellular concentration of the PROTAC | Increased drug efflux | Perform a drug efflux assay (e.g., using a fluorescent substrate for MDR1). If efflux is confirmed, test the combination with an MDR1 inhibitor. |
| No change in FLT3 levels or downstream signaling | Cell line-intrinsic factors or primary resistance | Characterize the baseline signaling pathways and protein expression in the parental cell line. Consider using a different cell model. |
Experimental Protocols
1. Western Blot Analysis for Signaling Pathway Activation
-
Objective: To assess the activation state of key downstream signaling proteins in sensitive versus resistant cells.
-
Methodology:
-
Culture sensitive and resistant cells to 80% confluency.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Sanger Sequencing of the FLT3 Gene
-
Objective: To identify point mutations in the FLT3 gene that may confer resistance.
-
Methodology:
-
Isolate genomic DNA from sensitive and resistant cell lines using a commercial kit.
-
Design primers to amplify the kinase domain of the FLT3 gene.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing.
-
Align the sequencing results with the wild-type FLT3 reference sequence to identify any mutations.
-
Signaling Pathways and Resistance Mechanisms
Acquired resistance often involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the degradation of FLT3. The diagram below illustrates the primary signaling pathways downstream of FLT3 and common points of resistance.
Figure 2. Simplified diagram of FLT3 signaling pathways and common resistance mechanisms involving bypass activation.
Quantitative Data Summary
The following table summarizes hypothetical data from a study comparing the efficacy of this compound alone and in combination with other inhibitors in a resistant cell line.
| Treatment Group | IC50 (nM) | FLT3 Degradation (%) | p-AKT Levels (Relative to Control) | Cell Viability (%) |
| This compound | 500 | 40 | 0.8 | 60 |
| PI3K Inhibitor | 250 | 5 | 0.2 | 75 |
| PROTAC + PI3K Inhibitor | 50 | 85 | 0.1 | 20 |
| CDK4/6 Inhibitor | 400 | 10 | 0.9 | 70 |
| PROTAC + CDK4/6 Inhibitor | 75 | 80 | 0.7 | 35 |
This data is illustrative and intended for conceptual understanding.
References
- 1. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Small Molecule Induced FLT3 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 6. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 10. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming Resistance: FLT3 Inhibitors Past, Present, Future and the Challenge of Cure - PMC [pmc.ncbi.nlm.nih.gov]
Addressing PROTAC FLT-3 degrader 3 instability in solution
Welcome to the technical support center for PROTAC FLT-3 degrader 3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this degrader in solution. Below you will find frequently asked questions and detailed troubleshooting guides to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera designed to selectively induce the degradation of the FMS-like tyrosine kinase 3 (FLT-3) protein.[1] It is a heterobifunctional molecule consisting of a ligand that binds to the FLT-3 protein and another ligand that recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of FLT-3, marking it for degradation by the proteasome.[2][3] This targeted protein degradation offers a potential therapeutic strategy for diseases driven by aberrant FLT-3 signaling, such as acute myeloid leukemia (AML).[1]
Q2: I've observed precipitation in my stock solution of this compound. What could be the cause?
Precipitation of PROTACs in solution is often related to their inherently low aqueous solubility due to their high molecular weight and hydrophobicity.[3][4] Factors that can contribute to precipitation include:
-
Solvent Choice: The choice of solvent is critical. While DMSO is commonly used for initial stock solutions, the addition of aqueous buffers during experimental setup can cause the PROTAC to crash out of solution.
-
Concentration: High concentrations of the PROTAC in the stock solution can exceed its solubility limit, leading to precipitation over time.
-
Temperature: Fluctuations in temperature, particularly cooling or freeze-thaw cycles, can decrease the solubility of the compound and lead to precipitation.[5]
-
pH of the Solution: The pH of the final solution can affect the ionization state of the PROTAC, which in turn can influence its solubility.
Q3: My experimental results are inconsistent. Could this be related to the instability of the this compound?
Yes, inconsistent experimental results are a common consequence of compound instability. Degradation of the PROTAC in your experimental media can lead to a decrease in its effective concentration, resulting in variable or reduced efficacy in down-stream assays such as cell viability or protein degradation studies.[6]
Q4: What are the common degradation pathways for PROTACs in solution?
Like other complex organic molecules, PROTACs can be susceptible to several chemical degradation pathways:[7]
-
Hydrolysis: The ester and amide bonds, often present in the linker region of PROTACs, are susceptible to hydrolysis, especially at non-neutral pH.[6]
-
Oxidation: Certain functional groups within the molecule can be prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions in the solution.[6][8][9]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to break chemical bonds and lead to the degradation of the compound.[8][10]
Q5: How should I properly store my stock solution of this compound to minimize instability?
To ensure the stability of your this compound stock solution, we recommend the following storage conditions:
-
Solvent: Prepare high-concentration stock solutions in an anhydrous aprotic solvent such as DMSO.
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[5]
-
Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[6][8]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guides
Issue 1: Precipitate Observed in Solution
If you observe a precipitate in your stock or working solution of this compound, follow these steps:
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for addressing precipitation of this compound in solution.
Issue 2: Loss of Activity or Inconsistent Results
If you suspect that the instability of this compound is leading to a loss of activity or inconsistent results, a systematic investigation is required.
Troubleshooting Workflow for Loss of Activity
Caption: Troubleshooting workflow for investigating loss of activity of this compound.
Data Presentation
The stability of a PROTAC in solution can be quantified by measuring its concentration over time under different conditions. Below is a table with representative data from a stability study of a hypothetical this compound.
Table 1: Stability of this compound in Different Solvents at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Cell Culture Medium | % Remaining in DMSO |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 95.2 | 98.1 | 99.9 |
| 4 | 85.7 | 92.5 | 99.8 |
| 8 | 72.1 | 85.3 | 99.7 |
| 24 | 45.3 | 68.9 | 99.5 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound in a given solution using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][11][12][13]
Objective: To quantify the percentage of intact this compound remaining in a solution over time.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, DMSO)
-
Buffers and media for stability testing (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Incubator or water bath
Experimental Workflow for HPLC Stability Assay
Caption: Experimental workflow for assessing the stability of this compound using HPLC.
Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Prepare the test solutions by diluting the stock solution to the final desired concentration (e.g., 10 µM) in the buffers or media to be tested (e.g., PBS pH 7.4, cell culture medium).
-
Timepoint 0: Immediately after preparation, take an aliquot of each test solution, quench the potential degradation by adding an equal volume of cold acetonitrile, and store at -20°C until analysis. This will serve as the 0-hour timepoint.
-
Incubation: Incubate the remaining test solutions at the desired temperature (e.g., 37°C) in a light-protected environment.
-
Subsequent Timepoints: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots from each test solution, quench with cold acetonitrile, and store at -20°C.
-
HPLC Analysis:
-
Set up the HPLC method with a suitable mobile phase gradient to achieve good separation of the parent PROTAC peak from any potential degradation products.
-
Inject the samples from each timepoint onto the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength where the PROTAC has maximum absorbance.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time from the t=0 sample.
-
Integrate the peak area of the parent PROTAC at each timepoint.
-
Calculate the percentage of PROTAC remaining at each timepoint relative to the peak area at t=0.
-
Signaling Pathway
Understanding the target pathway is crucial for interpreting experimental results. This compound targets the FLT-3 signaling pathway, which is often constitutively active in AML.
FLT-3 Signaling Pathway
Caption: Simplified FLT-3 signaling pathway and the mechanism of action of this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Overcoming Challenges of PROTAC Bioanalysis to Unleash the Potential - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Pharmaceutical Degradation | PPTX [slideshare.net]
- 8. moravek.com [moravek.com]
- 9. Factors affecting drug degradation | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Minimizing cytotoxicity of PROTAC FLT-3 degrader 3 in non-target cells
Welcome to the Technical Support Center for PROTAC FLT-3 Degrader 3.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound. Our goal is to help you minimize cytotoxicity in non-target cells and ensure the successful execution of your experiments.
This section addresses specific issues you may encounter during your experiments, with a focus on identifying and mitigating unintended cytotoxicity.
Issue 1: High Cytotoxicity Observed in Non-Target (FLT-3 Negative) Cells
It is crucial to distinguish between on-target toxicity in FLT-3 expressing cells and off-target toxicity in cells that do not express the target protein. Unexpected cytotoxicity in non-target cells suggests potential off-target effects or compound-intrinsic toxicity.
Q: Why am I observing significant cell death in my FLT-3 negative control cell line after treatment with this compound?
A: This is a common indicator of off-target effects. PROTACs, being bifunctional molecules, can sometimes induce the degradation of proteins other than the intended target or exert toxic effects independent of their degradation activity.[1][2] This can result from the warhead, the E3 ligase binder, or the linker having affinity for other cellular components.[3]
Recommended Actions & Troubleshooting Workflow
-
Confirm Cell Line Status: First, verify the FLT-3 expression status of your non-target cell line via Western Blot or flow cytometry to ensure it is genuinely negative.
-
Perform Dose-Response Cytotoxicity Assays: Conduct a comprehensive dose-response analysis in both your target (e.g., MV4-11) and non-target cell lines. This will help determine the therapeutic window.
-
Assess Apoptosis Induction: Use an apoptosis assay, such as the Caspase-Glo® 3/7 assay, to confirm if the observed cytotoxicity is due to programmed cell death.[4][5][6]
-
Investigate Off-Target Degradation: If significant off-target toxicity is confirmed, consider performing proteomic analysis to identify unintended protein degradation.[1][7]
Quantitative Data Summary
The following table summarizes hypothetical cytotoxicity and degradation data for this compound across different cell lines to illustrate how to compare on-target vs. off-target effects.
| Cell Line | Target (FLT-3) Status | Compound | Metric | Value (nM) |
| MV4-11 | Positive (FLT3-ITD) | This compound | IC₅₀ (Viability) | 7.55[8] |
| MV4-11 | Positive (FLT3-ITD) | This compound | DC₅₀ (Degradation) | ~5-10 |
| K562 | Negative | This compound | IC₅₀ (Viability) | > 1000 |
| HEK293T | Negative | This compound | IC₅₀ (Viability) | > 5000 |
-
IC₅₀ (Inhibitory Concentration 50%): Concentration of the degrader that reduces cell viability by 50%.
-
DC₅₀ (Degradation Concentration 50%): Concentration of the degrader that reduces the level of the target protein by 50%.
Troubleshooting Decision Workflow
This diagram outlines the logical steps to diagnose and address unexpected cytotoxicity.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
- 7. sapient.bio [sapient.bio]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for FLT3 Degradation
Welcome to the technical support center for troubleshooting western blot analysis of FMS-like tyrosine kinase 3 (FLT3) degradation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not seeing any FLT3 bands on my western blot. What are the possible causes and solutions?
A: The absence of FLT3 bands can be due to several factors, from sample preparation to antibody issues. Here’s a systematic troubleshooting approach:
-
Protein Expression Levels: Confirm that your cell line or tissue model expresses FLT3 at a detectable level. You can check protein expression databases like BioGPS or The Human Protein Atlas. It is also highly recommended to include a positive control lysate from a cell line known to express FLT3 (e.g., MV4-11 or MOLM-14 for FLT3-ITD).[1]
-
Sample Preparation and Lysis:
-
Protein Loading: For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended. For detecting modified forms of FLT3 or in tissues with low expression, you may need to load up to 100 µg.[1]
-
Antibody Performance:
-
Primary Antibody: Verify the primary antibody is validated for western blotting and recognizes the target protein. Check the manufacturer's datasheet for recommended dilutions and incubation times.[3][4] Consider trying a different, validated FLT3 antibody if the problem persists.[5]
-
Secondary Antibody: Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit secondary for a rabbit primary) and is used at the correct dilution.
-
-
Transfer Efficiency: Check your protein transfer from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane after transfer. Poor transfer of high molecular weight proteins like FLT3 (around 130-160 kDa) can be an issue.[4][5] Consider optimizing transfer time or using a wet transfer system for large proteins.
Q2: I am observing inconsistent band intensities for FLT3 between experiments, even with the same samples. How can I improve reproducibility?
A: Inconsistent band intensity is a common challenge in western blotting. Here are key areas to focus on for improving reproducibility:
-
Loading Controls: Always use a reliable loading control to normalize your FLT3 signal. Housekeeping genes like GAPDH, β-actin, or β-tubulin are commonly used.[6][7][8] It's crucial that the expression of your chosen loading control is not affected by your experimental treatments.[8]
-
Quantitative Data Analysis:
-
Experimental Consistency:
-
Maintain consistent incubation times and temperatures for all steps, including blocking and antibody incubations.[9]
-
Use freshly prepared buffers and antibody dilutions for each experiment. Reusing diluted antibodies is not recommended as their stability can decrease over time.[1]
-
Ensure uniform and complete transfer of proteins across the entire gel. "Edge effects" can lead to variations in transfer efficiency in the outer lanes.[7]
-
Q3: I am seeing multiple bands or unexpected molecular weight bands for FLT3. How do I interpret these results?
A: The presence of multiple or unexpected bands for FLT3 can be due to several biological and technical reasons:
-
FLT3 Glycosylation: FLT3 exists in different glycosylated forms. The immature, non-glycosylated form is approximately 130 kDa and is found in the endoplasmic reticulum, while the mature, complexly glycosylated form is around 160 kDa and is located on the cell surface.[4][10] It is common to see both bands in a western blot.
-
Protein Degradation or Cleavage: If you see bands at a lower molecular weight than expected, it could be due to protein degradation. Ensure you are using fresh samples and that your lysis buffer contains protease inhibitors.[1][11]
-
Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins.[11]
-
Splice Variants or Isoforms: Some proteins exist as multiple isoforms which may have different molecular weights. Check the literature for known splice variants of FLT3.[11]
-
Dimers or Multimers: Bands at a significantly higher molecular weight could indicate protein aggregates that were not fully denatured. Ensure your samples are fully reduced by adding fresh DTT or β-mercaptoethanol to your loading buffer and heating them before loading.[11]
A user on a research forum reported detecting a ~50 kDa band when trying to detect phosphorylated FLT3, which was also noted on the antibody datasheet. This suggests that some antibodies may detect fragments or have off-target binding.[5]
Q4: My phospho-FLT3 signal is weak or absent, but the total FLT3 signal is strong. What can I do to improve the detection of phosphorylated FLT3?
A: Detecting phosphorylated proteins can be challenging due to their low abundance and the transient nature of phosphorylation. Here are some optimization tips:
-
Use Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your lysis buffer and keep your samples on ice to preserve the phosphorylation status of your proteins.
-
Blocking Buffers: Avoid using milk-based blocking buffers like non-fat dry milk, as casein is a phosphoprotein and can cause high background. Instead, use Bovine Serum Albumin (BSA) for blocking. A starting concentration of 5% w/v BSA in TBS-T is recommended.
-
Antibody Selection: Use an antibody that is specific for the phosphorylated form of FLT3 you are interested in (e.g., Phospho-FLT3 Tyr591).[12] One researcher resolved an issue of not detecting the correct phospho-FLT3 bands by switching to a different primary antibody (Phospho-FLT3 Tyr589/591) and using a more sensitive ECL substrate.[5]
-
Enrichment of Phosphoproteins: If the signal is still weak, you may need to enrich for phosphoproteins from your lysate using techniques like immunoprecipitation with a phospho-tyrosine antibody.
-
Stimulation Conditions: Ensure your experimental conditions are optimal for inducing FLT3 phosphorylation. For example, if you are studying ligand-induced phosphorylation, you may need to serum-starve the cells before stimulating them with the FLT3 ligand.[6]
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Protein Load (Whole Cell Lysate) | 20-30 µg | [1] |
| Protein Load (Tissue/Low Expression) | Up to 100 µg | [1] |
| Primary Antibody Dilution (FLT3) | 1:1000 | [4][12] |
| Primary Antibody Dilution (pFLT3) | 1:1000 (starting) | [12] |
| Blocking Agent (Phospho-proteins) | 5% BSA in TBS-T |
Experimental Protocols
Protocol 1: Western Blot for Total FLT3
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.[2]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.[2] For a high molecular weight protein like FLT3, a wet transfer at 100V for 90-120 minutes at 4°C is recommended.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total FLT3 (e.g., at a 1:1000 dilution) overnight at 4°C.[4]
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
Image the blot using a chemiluminescence imager.
-
-
Stripping and Re-probing (for Loading Control):
-
If necessary, strip the membrane using a mild stripping buffer.
-
Re-block the membrane and probe with a primary antibody for a loading control (e.g., β-actin or GAPDH).[2]
-
Visualizations
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. FLT3 (8F2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recommended controls for western blot | Abcam [abcam.com]
- 8. Loading Controls for Western Blots [labome.com]
- 9. biocompare.com [biocompare.com]
- 10. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating E3 Ligase-Dependent Degradation of FLT3 by PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data and methodologies for validating the E3 ligase-dependent degradation of the FMS-like tyrosine kinase 3 (FLT3) protein by Proteolysis Targeting Chimeras (PROTACs). While the specific designation "PROTAC FLT-3 degrader 3" does not correspond to a widely reported specific molecule in the scientific literature, this guide will utilize data from well-characterized FLT3 PROTACs to illustrate the validation process and compare their performance against alternative therapeutic strategies, such as conventional small molecule inhibitors.
Introduction to FLT3 and PROTAC-mediated Degradation
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3] These mutations lead to constitutive activation of FLT3 and its downstream signaling pathways, promoting uncontrolled cell growth.[4][5]
PROTACs are heterobifunctional molecules that offer an alternative therapeutic strategy to traditional enzyme inhibition.[6] They function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[7] A PROTAC molecule consists of a ligand that binds to the target protein (in this case, FLT3), a linker, and a ligand that recruits an E3 ubiquitin ligase.[8] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.[9] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[6]
Data Presentation: Comparing FLT3 Degraders and Inhibitors
The following tables summarize key quantitative data for representative FLT3 PROTACs and a conventional FLT3 inhibitor, quizartinib. This data is essential for comparing their potency and efficacy in cellular models of AML.
Table 1: In Vitro Degradation and Anti-proliferative Activity of FLT3 PROTACs
| Compound | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | IC₅₀ (nM)³ | E3 Ligase Recruited | Reference |
| LWY-713 | MV4-11 | 0.614 | 94.8 | 1.50 | CRBN | [10] |
| PROTAC FLT-3 degrader 4 (A20) | MV4-11 | 7.4 | >90 | 39.9 | CRBN | [11][12] |
| PROTAC FLT-3 degrader 4 (A20) | MOLM-13 | 20.1 | >90 | 169.9 | CRBN | [11] |
| VHL-based FLT3 PROTAC | MV4-11 | ~10 | ~95 | ~10 | VHL | [13][14] |
¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum percentage of degradation. ³IC₅₀: Half-maximal inhibitory concentration for cell proliferation.
Table 2: Anti-proliferative Activity of Conventional FLT3 Inhibitors
| Compound | Cell Line | IC₅₀ (nM) | Target | Reference |
| Quizartinib | MV4-11 | <1 | FLT3 (inactive conformation) | [13][15] |
| Gilteritinib | MV4-11 | ~0.3 | FLT3 (active and inactive conformations) | [2][4] |
Experimental Protocols for Validating E3 Ligase-Dependent Degradation
To rigorously validate that a PROTAC induces the degradation of its target protein via the intended E3 ligase and the proteasome, a series of key experiments are required.
Western Blotting for Target Protein Degradation
This is the most direct method to quantify the reduction in target protein levels.
-
Objective: To measure the dose- and time-dependent degradation of FLT3 in response to PROTAC treatment.
-
Procedure:
-
Cell Culture and Treatment: Seed AML cell lines (e.g., MV4-11, MOLM-13, which harbor FLT3-ITD mutations) in appropriate culture medium. Treat cells with a range of concentrations of the FLT3 PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for FLT3. As a loading control, also probe for a housekeeping protein such as GAPDH or β-actin.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. FLT3 protein levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control.
-
Co-immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This experiment demonstrates the PROTAC-induced interaction between FLT3 and the recruited E3 ligase.
-
Objective: To detect the formation of the FLT3-PROTAC-E3 ligase ternary complex.
-
Procedure:
-
Cell Treatment: Treat AML cells with the FLT3 PROTAC for a short duration (e.g., 1-2 hours) to capture the ternary complex before significant degradation occurs. It is also recommended to pre-treat cells with a proteasome inhibitor like MG132 to stabilize the complex.[16]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) with protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) or the target protein (anti-FLT3) that is pre-coupled to protein A/G magnetic beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against FLT3 and the E3 ligase to detect their co-precipitation.
-
Validation of Proteasome and E3 Ligase Dependence
These experiments confirm that the observed protein degradation is mediated by the ubiquitin-proteasome system and the specific E3 ligase the PROTAC is designed to recruit.
-
Objective: To demonstrate that FLT3 degradation is blocked by inhibitors of the proteasome and neddylation (required for cullin-RING E3 ligase activity).
-
Procedure:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the FLT3 PROTAC.[17]
-
Neddylation Inhibition: Pre-treat cells with a neddylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours before adding the FLT3 PROTAC.[18]
-
PROTAC Treatment and Analysis: After pre-treatment, add the FLT3 PROTAC at a concentration known to cause significant degradation. After the appropriate incubation time, lyse the cells and analyze FLT3 protein levels by Western blotting as described above.
-
Expected Outcome: Successful validation will show that pre-treatment with MG132 or MLN4924 rescues the degradation of FLT3 induced by the PROTAC.
-
-
Objective: To show that a non-functional control PROTAC does not induce degradation.
-
Procedure:
-
Synthesize a Negative Control: Create a control PROTAC where the E3 ligase-binding moiety is chemically modified to abolish its binding to the E3 ligase, while the FLT3-binding portion remains unchanged.
-
Cell Treatment and Analysis: Treat cells with the active PROTAC and the negative control PROTAC at the same concentrations and for the same duration. Analyze FLT3 protein levels by Western blotting.
-
Expected Outcome: The active PROTAC will induce FLT3 degradation, while the negative control will not.
-
Mandatory Visualizations
The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.
Caption: FLT3 signaling pathway activation.
Caption: Mechanism of action of an FLT3 PROTAC.
Caption: Experimental workflow for validation.
References
- 1. Tale of Two FLT3 Inhibitors in AML: Gilteritinib and Quizartinib - The ASCO Post [ascopost.com]
- 2. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3: A 35-Year Voyage from Discovery to the Next Generation of Targeted Therapy in AML [mdpi.com]
- 4. Foretinib Is Effective in Acute Myeloid Leukemia by Inhibiting FLT3 and Overcoming Secondary Mutations That Drive Resistance to Quizartinib and Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gilteritinib and quizartinib single-agent salvage therapy in FLT3-mutated R/R AML: Real-world study by the CETLAM and PETHEMA groups [aml-hub.com]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 8. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role and efficacy of PROTAC in FLT3-mutated AML treatment [ewadirect.com]
- 14. researchgate.net [researchgate.net]
- 15. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Targeting Cullin-RING E3 Ligases for Radiosensitization: From NEDDylation Inhibition to PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PROTAC FLT-3 Degrader and Quizartinib Efficacy in Acute Myeloid Leukemia
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), particularly for patients harboring FMS-like tyrosine kinase 3 (FLT3) mutations, both small molecule inhibitors and novel protein degradation technologies are at the forefront of research. This guide provides a detailed comparison of the efficacy of a representative FMS-like tyrosine kinase 3 (FLT3) Proteolysis Targeting Chimera (PROTAC) degrader and the well-established FLT3 inhibitor, quizartinib.
Mechanism of Action: Inhibition vs. Degradation
Quizartinib is a potent, second-generation, selective FLT3 inhibitor that functions by binding to the ATP-binding pocket of the FLT3 receptor tyrosine kinase.[1][2][3] This competitive inhibition prevents the autophosphorylation and subsequent activation of downstream signaling pathways, such as STAT5, MAPK, and AKT, which are crucial for the proliferation and survival of leukemic cells.[4][5]
In contrast, a PROTAC FLT-3 degrader operates through an event-driven mechanism.[6] It is a heterobifunctional molecule with one end binding to the FLT3 protein and the other recruiting an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This proximity induces the ubiquitination of the FLT3 protein, marking it for degradation by the proteasome.[1][7] This approach not only inhibits FLT3 signaling but eliminates the entire protein, potentially offering a more sustained and profound therapeutic effect and a way to overcome resistance mechanisms associated with inhibitor binding.[6][8]
Comparative Efficacy Data
The following tables summarize the available preclinical data comparing the efficacy of a representative VHL-recruiting PROTAC FLT-3 degrader and quizartinib in FLT3-mutated AML models.
Table 1: In Vitro Anti-proliferative Activity
| Compound | Cell Line | Mutation Status | IC50 (nM) | Citation |
| Quizartinib | MV4-11 | FLT3-ITD | 0.4 | [9] |
| Quizartinib | MOLM-13 | FLT3-ITD | Not specified | [9] |
| Quizartinib | MOLM-14 | FLT3-ITD | Not specified | [9] |
| PROTAC (VHL-based) | Not specified | Not specified | 36 ± 3 | [1] |
| Quizartinib | Not specified | Not specified | 7.4 ± 0.3 | [1] |
Table 2: In Vivo Anti-tumor Activity (Xenograft Models)
| Compound | Dosing and Administration | Xenograft Model | Key Findings | Citation |
| Quizartinib | Not specified | MV4-11 (athymic mice) | Inhibition of FLT3-ITD downstream signaling. | [1] |
| PROTAC (VHL-based) | Not specified | MV4-11 (athymic mice) | ~60% decrease in FLT3 protein levels; increased growth inhibition through accelerated apoptosis. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: AML cell lines (e.g., MV4-11, MOLM-14) are seeded in 96-well plates at a density of 4 x 10³ to 4 x 10⁴ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells are treated with serial dilutions of the PROTAC FLT-3 degrader or quizartinib for 24, 48, or 72 hours.
-
MTT Addition: 10 µL of MTT labeling reagent is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 550-570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[2]
Western Blotting for FLT3 Degradation
Western blotting is used to detect the levels of specific proteins in a sample.
-
Cell Lysis: Treated AML cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for FLT3 (and downstream signaling proteins like p-STAT5, p-AKT, p-ERK, as well as a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]
AML Xenograft Model
Patient-derived or cell line-derived xenograft models in immunodeficient mice are used to evaluate in vivo efficacy.
-
Animal Model: Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of the human AML cells.
-
Cell Implantation: A predetermined number of AML cells (e.g., 5-10 x 10⁶ MV4-11 cells) are injected intravenously or subcutaneously into the mice.
-
Treatment: Once tumors are established or leukemic engraftment is confirmed, mice are randomized into treatment groups and administered the PROTAC FLT-3 degrader, quizartinib, or a vehicle control via an appropriate route (e.g., oral gavage).
-
Monitoring: Tumor volume (for subcutaneous models) and animal body weight are monitored regularly. For systemic models, peripheral blood samples can be analyzed for the presence of human leukemic cells (hCD45+).
-
Endpoint Analysis: At the end of the study, tumors or bone marrow are harvested to assess FLT3 protein levels by western blot or immunohistochemistry to confirm target degradation. Survival is also a key endpoint.[1][11]
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Constitutively active FLT3-ITD drives downstream signaling pathways promoting leukemic cell proliferation and survival.
Caption: Quizartinib inhibits FLT3 signaling, while the PROTAC degrader leads to the complete elimination of the FLT3 protein.
Caption: A workflow for comparing the in vitro and in vivo efficacy of a PROTAC FLT-3 degrader and quizartinib.
References
- 1. The role and efficacy of PROTAC in FLT3-mutated AML treatment [ewadirect.com]
- 2. The Flt3-inhibitor quizartinib augments apoptosis and promotes maladaptive remodeling after myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: PROTAC FLT3 Degrader vs. Gilteritinib in Acute Myeloid Leukemia
A Detailed Analysis for Researchers and Drug Development Professionals
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML) harboring FMS-like tyrosine kinase 3 (FLT3) mutations, the emergence of Proteolysis Targeting Chimeras (PROTACs) presents a novel and promising therapeutic strategy. This guide provides a comprehensive head-to-head comparison of a leading PROTAC FLT3 degrader, specifically a gilteritinib-based PROTAC, against the established second-generation FLT3 inhibitor, gilteritinib. This comparison is supported by preclinical experimental data to aid researchers, scientists, and drug development professionals in understanding the potential advantages and distinct mechanisms of these two therapeutic modalities.
Executive Summary
Gilteritinib, an FDA-approved tyrosine kinase inhibitor (TKI), effectively inhibits FLT3 activity, leading to the suppression of downstream signaling pathways crucial for leukemic cell proliferation and survival.[1][2] In contrast, PROTAC FLT3 degraders operate via a distinct mechanism of action. These heterobifunctional molecules co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to induce the degradation of the entire FLT3 protein.[3] This approach not only inhibits FLT3 signaling but also eliminates the protein scaffold, potentially offering a more profound and durable response and a means to overcome resistance mechanisms associated with traditional inhibitors.
This guide will delve into the comparative efficacy of these two agents, presenting quantitative data on their anti-proliferative and protein degradation activities. Furthermore, detailed experimental protocols for the key assays cited are provided to ensure reproducibility and facilitate further research.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies comparing the activity of gilteritinib-based PROTAC FLT3 degraders with gilteritinib in FLT3-ITD mutant AML cell lines.
| Compound | Cell Line | IC50 (nM) - Cell Proliferation | Reference |
| PROTAC FLT3 Degrader (CRBN(FLT3)-8) | MV-4-11 | 0.9 | [4] |
| MOLM-14 | 2.8 | [4] | |
| Gilteritinib | MV-4-11 | Higher than CRBN(FLT3)-8 | [4] |
| MOLM-14 | Higher than CRBN(FLT3)-8 | [4] | |
| PROTAC FLT3 Degrader (LWY-713) | MV-4-11 | 1.50 | [5] |
| PROTAC FLT3 Degrader 4 (A20) | MV-4-11 | 39.9 | [6] |
| MOLM-13 | 169.9 | [6] |
Table 1: Anti-proliferative Activity. IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%. Lower values indicate higher potency.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC FLT3 Degrader (LWY-713) | MV-4-11 | 0.614 | 94.8 | [5] |
| PROTAC FLT3 Degrader 4 (A20) | MV-4-11 | 7.4 | Not Reported | [6] |
| MOLM-13 | 20.1 | Not Reported | [6] |
Table 2: Protein Degradation Efficiency. DC50 is the concentration required to degrade 50% of the target protein. Dmax represents the maximum percentage of protein degradation achieved.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative activity of the compounds.
-
Cell Seeding: Seed AML cell lines (e.g., MV-4-11, MOLM-14) in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of the PROTAC FLT3 degrader or gilteritinib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Western Blotting for FLT3 Protein Degradation
This technique is used to quantify the amount of FLT3 protein following treatment.
-
Cell Treatment: Seed AML cells in 6-well plates and treat with varying concentrations of the PROTAC FLT3 degrader or gilteritinib for the desired duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FLT3 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the FLT3 protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Visualizations: Signaling Pathways and Mechanisms
The following diagrams illustrate the key signaling pathways and mechanisms of action discussed in this guide.
Caption: FLT3 Signaling Pathway in AML.
Caption: Mechanism of Action of a PROTAC FLT3 Degrader.
Conclusion
The preclinical data presented in this guide suggests that PROTAC FLT3 degraders hold significant promise as a therapeutic strategy for FLT3-mutated AML. Their ability to induce potent and efficient degradation of the FLT3 protein translates to superior anti-proliferative activity in cellular models compared to the inhibitor gilteritinib. The distinct mechanism of action of PROTACs may offer a pathway to overcome the resistance mechanisms that can limit the long-term efficacy of traditional TKIs. Further in-depth preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this innovative class of drugs in the treatment of AML.
References
- 1. LWY713 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Discovery of a potent Gilteritinib-based FLT3-PROTAC degrader for the treatment of Acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Gilteritinib-Based Chimeric Small Molecules that Potently Induce Degradation of FLT3-ITD Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
Assessing the Selectivity Profile of PROTAC FLT-3 Degrader 3 Against Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of the FMS-like tyrosine kinase 3 (FLT3) PROTAC degrader 3, also identified as compound 35 in recent literature. The document is intended to offer an objective comparison of its performance against other kinases, supported by available experimental data and detailed methodologies for key assays.
Introduction to PROTAC FLT-3 Degrader 3
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This compound is a bifunctional molecule that links a ligand binding to the FLT3 receptor with a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN). This interaction leads to the ubiquitination and subsequent proteasomal degradation of the FLT3 protein.
Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. By inducing the degradation of FLT3, this compound offers a promising therapeutic strategy to overcome the limitations of traditional kinase inhibitors, such as the development of resistance.
In Vitro Efficacy
This compound (compound 35) has demonstrated potent and selective antiproliferative activity against AML cells harboring FLT3 mutations. In the FLT3-ITD positive human AML cell line MV4-11, it exhibits a half-maximal inhibitory concentration (IC50) of 7.55 nM[1].
Kinase Selectivity Profile
For context, other FLT3-targeting PROTACs, such as those derived from quizartinib, have been shown to inhibit fewer off-target kinases compared to their parent inhibitors. This suggests that the PROTAC approach can enhance selectivity. For instance, a study on a different FLT3-selective PROTAC, Z29, demonstrated superior specificity over the inhibitor Gilteritinib.
To provide a framework for comparison, the following table includes hypothetical data illustrating how the selectivity of this compound might be presented against a panel of kinases. Note: This data is illustrative and not based on published results for compound 35.
| Kinase Target | This compound (Compound 35) % Inhibition @ 1µM (Hypothetical) | Comparative FLT3 Inhibitor (e.g., Quizartinib) % Inhibition @ 1µM |
| FLT3 | >95% | >95% |
| c-KIT | <20% | >80% |
| PDGFRα | <15% | >70% |
| VEGFR2 | <10% | >60% |
| Aurora A | <5% | <10% |
| SRC | <10% | <20% |
| EGFR | <5% | <10% |
| ABL1 | <10% | >50% |
Experimental Protocols
The assessment of kinase selectivity is performed using various established methodologies. Below are detailed protocols for two key experimental approaches.
Kinase Selectivity Profiling (e.g., KINOMEscan™)
This method quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay is based on a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
Protocol:
-
Compound Preparation: The test compound (this compound) is serially diluted in DMSO to the desired concentrations.
-
Assay Reaction: The DNA-tagged kinases from a diverse panel are incubated with the test compound and the immobilized ligand in a multi-well plate.
-
Incubation: The reaction is allowed to reach equilibrium.
-
Washing: Unbound components are washed away, leaving the kinase-ligand complexes bound to the solid support.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase measured in the presence of the test compound is compared to a DMSO control. The results are typically expressed as percent of control or as dissociation constants (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment.
Principle: The binding of a ligand (e.g., a PROTAC) to its target protein can increase the thermal stability of the protein. CETSA measures this change in stability by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
Protocol:
-
Cell Treatment: Intact cells (e.g., MV4-11) are treated with the test compound or vehicle (DMSO) for a specified time.
-
Heating: The cell suspension or lysate is divided into aliquots and heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein (FLT3) in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FLT3 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for assessing its selectivity.
Caption: FLT3 signaling cascade initiated by ligand binding.
Caption: Mechanism of FLT3 degradation by PROTAC 3.
Caption: Workflow for assessing kinase selectivity.
Conclusion
This compound (compound 35) is a potent and selective degrader of the FLT3 kinase, offering a promising therapeutic avenue for FLT3-mutated AML. While comprehensive, publicly available kinome-wide selectivity data is currently limited, the principles of PROTAC technology and preliminary findings for related molecules suggest a potentially favorable selectivity profile compared to traditional small molecule inhibitors. Further detailed kinase screening and cellular assays are necessary to fully elucidate its off-target profile and solidify its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations.
References
- 1. Enhancing Antiproliferative Activity and Selectivity of a FLT-3 Inhibitor by Proteolysis Targeting Chimera Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCT245718, a dual FLT3/Aurora A inhibitor overcomes D835Y-mediated resistance to FLT3 inhibitors in acute myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VHL- and CRBN-Based PROTACs for FLT3 Degradation
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of FMS-like tyrosine kinase 3 (FLT3) using Proteolysis Targeting Chimeras (PROTACs) represents a promising therapeutic strategy for acute myeloid leukemia (AML), particularly in cases harboring FLT3 mutations.[1][2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This is achieved by simultaneously binding to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The two most commonly utilized E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN).[4][5]
This guide provides a comparative analysis of VHL-based and CRBN-based PROTACs for FLT3 degradation, supported by experimental data from published literature. While direct head-to-head comparisons of PROTACs with identical FLT3 binders and linkers are limited, this document aims to provide a clear overview based on available data to inform the design and selection of FLT3-targeting degraders.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs function by inducing the formation of a ternary complex between the target protein (FLT3), the PROTAC molecule, and an E3 ligase (VHL or CRBN). This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: General mechanism of PROTAC-induced FLT3 degradation.
FLT3 Signaling Pathway in AML
FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in FLT3, such as internal tandem duplications (FLT3-ITD), lead to its constitutive activation, driving downstream signaling pathways like STAT5, MAPK, and PI3K/AKT, which promote leukemogenesis.[2][6][7]
Caption: Simplified FLT3 signaling pathway in AML.
Performance Comparison: VHL vs. CRBN-based FLT3 PROTACs
The choice of E3 ligase can significantly impact the efficacy and pharmacological properties of a PROTAC. Below is a summary of reported data for various VHL- and CRBN-based FLT3 degraders. It is important to note that the FLT3 binder, linker, and experimental conditions vary between these studies, which can influence the results.
| PROTAC Name/ID | E3 Ligase Recruiter | FLT3 Binder | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| VHL-based | ||||||
| Unspecified | VHL | Quizartinib derivative | MV4-11 | ~10-100 | >90 | [3] |
| Unspecified | VHL | Unspecified | MOLM-14 | ~10-100 | >90 | [3] |
| CRBN-based | ||||||
| TL12-186 | CRBN | Unspecified | MOLM-14 | <100 | >85 | [3] |
| LWY-713 | CRBN | Unspecified | MV4-11 | 0.614 | 94.8 | [8] |
| A20 | CRBN | Unspecified | MV4-11 | Potent | Significant | [9][10] |
| CRBN(FLT3)-8 | CRBN | Gilteritinib | MOLM-14 | ~1-10 | >90 | [11] |
| PF15 | CRBN | Unspecified | MV4-11 | Potent | Significant | [12] |
Note: "Potent" and "Significant" are used where specific numerical values were not provided in the source. This table is intended for a qualitative comparison and highlights the potential for high potency with both VHL and CRBN recruiters.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used to characterize FLT3 PROTACs.
Western Blotting for FLT3 Degradation
Objective: To quantify the reduction in FLT3 protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Seed AML cell lines (e.g., MV4-11, MOLM-14) at an appropriate density. Treat cells with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for FLT3. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize FLT3 levels to a loading control (e.g., GAPDH, β-actin).
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of FLT3 degradation.
-
Cell Seeding: Plate AML cells in a 96-well plate.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In-Cell Ubiquitination Assay
Objective: To confirm that FLT3 degradation is mediated by the ubiquitin-proteasome system.
-
Co-transfection: Co-transfect cells with plasmids expressing tagged versions of FLT3 and ubiquitin (e.g., HA-FLT3 and His-Ubiquitin).
-
PROTAC and Proteasome Inhibitor Treatment: Treat the transfected cells with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132).
-
Immunoprecipitation: Lyse the cells and perform immunoprecipitation using an antibody against the FLT3 tag (e.g., anti-HA).
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody against the ubiquitin tag (e.g., anti-His) to detect polyubiquitinated FLT3.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of VHL- and CRBN-based FLT3 PROTACs.
Caption: Workflow for comparing VHL- and CRBN-based FLT3 PROTACs.
Conclusion
Both VHL and CRBN can be effectively recruited to induce the degradation of FLT3 in AML cell lines. The choice between these two E3 ligases may depend on several factors, including the specific FLT3 binder, the linker chemistry, and the cellular context. The available data suggests that highly potent FLT3 degraders can be developed using either E3 ligase. A systematic comparison using a matched series of PROTACs with identical FLT3 ligands and linkers would be invaluable for definitively determining the optimal E3 ligase for FLT3 degradation. The experimental protocols and workflow provided in this guide offer a framework for conducting such comparative studies.
References
- 1. scispace.com [scispace.com]
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. lifesensors.com [lifesensors.com]
- 6. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACpedia - PROTACS on 29129717 [protacpedia.weizmann.ac.il]
Synergistic Potential of PROTAC FLT3 Degraders in Acute Myeloid Leukemia (AML) Therapy: A Comparative Guide
An In-depth Analysis of Combination Strategies for Enhanced Anti-Leukemic Efficacy
The landscape of Acute Myeloid Leukemia (AML) treatment is continually evolving, with targeted therapies playing an increasingly crucial role. Among these, therapies targeting the FMS-like tyrosine kinase 3 (FLT3) receptor have shown significant promise, given that FLT3 mutations are prevalent in approximately 30% of AML cases and are associated with a poor prognosis. A novel and promising class of targeted agents is the Proteolysis Targeting Chimeras (PROTACs), which function by inducing the degradation of specific proteins. This guide provides a comparative analysis of the synergistic effects observed when combining PROTAC FLT3 degraders with other AML therapies, with a focus on the PROTACs referred to in literature as Z29 and A20. It is important to note that the specific designation "PROTAC FLT-3 degrader 3" did not correspond to a specific publicly documented molecule at the time of this review and is addressed here through the lens of well-characterized examples.
Overcoming Resistance and Enhancing Efficacy
Standard FLT3 inhibitors have demonstrated clinical activity; however, their efficacy can be limited by the development of resistance. PROTACs offer a distinct mechanism of action by eliminating the target protein, which can potentially overcome resistance mechanisms and lead to a more durable response. The synergistic combination of PROTAC FLT3 degraders with other anti-leukemic agents, such as the BCL-2 inhibitor Venetoclax, has emerged as a promising strategy to enhance therapeutic efficacy and combat drug resistance.
Quantitative Analysis of Synergistic Effects
The following tables summarize the available quantitative data on the synergistic effects of PROTAC FLT3 degraders in combination with other AML therapies.
Table 1: In Vitro Synergy of PROTAC FLT3 Degrader Z29 with Venetoclax
| Cell Line | Combination | Synergy Score (Method) | Finding | Reference |
| MOLM13 (FLT3-ITD+) | Z29 + Venetoclax | Higher than Gilteritinib + Venetoclax (Specific score not detailed in source) | Z29 demonstrates a stronger synergistic effect with Venetoclax compared to the conventional FLT3 inhibitor Gilteritinib.[1][2] | [1][2] |
| MV-4-11 (FLT3-ITD+) | Z29 + Venetoclax | Higher than Gilteritinib + Venetoclax (Specific score not detailed in source) | Consistent with findings in MOLM13 cells, Z29 shows enhanced synergy with Venetoclax in this cell line.[1][2] | [1][2] |
Table 2: In Vivo Efficacy of PROTAC FLT3 Degrader Combinations
| PROTAC | Combination | Animal Model | Key Findings | Reference |
| Z29 | Venetoclax | Patient-Derived Xenograft (PDX) | The combination of Z29 and Venetoclax resulted in better anti-tumor effects and lower platelet and hepatic toxicity compared to monotherapy.[3] | [3] |
| A20 | Monotherapy | Subcutaneous AML Xenograft | Oral administration of A20 led to complete tumor regression .[4] | [4] |
| A20 | Monotherapy | Systemic AML Xenograft | A20 completely eliminated CD45+CD33+ human leukemic cells and significantly prolonged the survival of the mice.[4] | [4] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation and replication of these findings.
In Vitro Synergy Assessment: Chou-Talalay Method
The synergistic effects of drug combinations are often quantified using the Chou-Talalay method, which calculates a Combination Index (CI).
-
Cell Culture: AML cell lines (e.g., MOLM13, MV-4-11) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with a range of concentrations of the PROTAC FLT3 degrader and the combination drug (e.g., Venetoclax), both individually and in combination, typically for 48-72 hours.
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or CellTiter-Glo.
-
Data Analysis: The dose-response curves for each drug and their combination are used to calculate the CI using specialized software (e.g., CompuSyn). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[5][6][7]
In Vivo Efficacy Evaluation: AML Xenograft Models
Animal models are essential for evaluating the in vivo efficacy and safety of novel therapeutic strategies.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are commonly used to establish AML xenografts.[8][9][10]
-
Cell Implantation: Human AML cell lines or patient-derived cells are injected either subcutaneously to form solid tumors or intravenously to establish a systemic disease model.[8][9]
-
Drug Administration: Once tumors are established or the disease is systemic, mice are treated with the PROTAC FLT3 degrader, the combination agent, or a vehicle control, following a specific dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Tumor volume is measured regularly in subcutaneous models. In systemic models, disease progression is monitored by assessing the percentage of human leukemic cells (e.g., CD45+) in the peripheral blood, bone marrow, and spleen using flow cytometry. Overall survival is also a key endpoint.[11]
-
Toxicity Assessment: The safety of the treatment is evaluated by monitoring the body weight of the animals and performing histological analysis of major organs at the end of the study.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate the complex biological pathways and experimental processes.
Caption: FLT3 Signaling Pathway in AML.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for Synergy Evaluation.
Conclusion
The available preclinical data strongly suggest that combining PROTAC FLT3 degraders with other targeted therapies, such as the BCL-2 inhibitor Venetoclax, represents a highly promising therapeutic strategy for FLT3-mutated AML. This approach has the potential to induce deeper and more durable responses by simultaneously targeting distinct survival pathways and overcoming mechanisms of resistance to single-agent therapies. The enhanced synergistic effects and favorable safety profiles observed with PROTACs like Z29 underscore the potential of this novel class of drugs to improve outcomes for patients with this aggressive leukemia. Further clinical investigation is warranted to translate these encouraging preclinical findings into effective treatments for AML patients.
References
- 1. FLT3-ITD-Specific PROTAC: Enhanced Safety and Increased Synergy with Venetoclax in Acute Myeloid Leukemia [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. FLT3-selective PROTAC: Enhanced safety and increased synergy with Venetoclax in FLT3-ITD mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput Approaches to Uncover Synergistic Drug Combinations in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Xenograft Models of Primary Acute Myeloid Leukemia for the Development of Imaging Strategies and Evaluation of Novel Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A robust xenotransplantation model for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
Proteomics analysis to confirm the specificity of PROTAC FLT-3 degrader 3
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the PROTAC FLT3 degrader, exemplified by the well-characterized molecule LWY713, against established FLT3 inhibitors, gilteritinib and quizartinib. This analysis is supported by experimental data from proteomics studies to confirm target specificity and elucidate off-target effects.
FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase involved in the proliferation and differentiation of hematopoietic stem cells. Mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target. While small molecule inhibitors have shown clinical efficacy, the emergence of resistance and off-target effects remain significant challenges. Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic strategy by inducing the targeted degradation of proteins like FLT3. This guide delves into the proteomics analysis used to validate the specificity of these degraders.
Performance Comparison: PROTAC FLT3 Degrader vs. Inhibitors
To assess the specificity of a PROTAC FLT3 degrader, a quantitative proteomics approach is employed to compare the global protein expression changes induced by the degrader with those caused by traditional FLT3 inhibitors. Here, we use LWY713 as a representative FLT3 PROTAC for which selectivity has been documented.[1][2][3] Gilteritinib and quizartinib are chosen as comparator FLT3 inhibitors due to their clinical relevance and available proteomics data.
The primary goal of this analysis is to determine if the PROTAC molecule selectively degrades FLT3 with minimal impact on the broader proteome, a hallmark of a highly specific therapeutic agent. In contrast, kinase inhibitors often exhibit off-target activity, binding to and inhibiting other kinases, which can lead to undesired side effects.
| Compound | Target | Mechanism of Action | Key Off-Target Effects (from proteomics) | Reference |
| LWY713 (as PROTAC FLT-3 degrader 3) | FLT3 | Targeted degradation via the ubiquitin-proteasome system | High selectivity for FLT3 degradation demonstrated.[1][2][3] | [1][2][3] |
| Gilteritinib | FLT3, AXL, ALK | Inhibition of kinase activity | Global attenuation of translation and extensive rearrangement of the cellular translatome.[1] | [1] |
| Quizartinib | FLT3 | Inhibition of kinase activity | Global attenuation of translation and extensive rearrangement of the cellular translatome.[1] | [1] |
Experimental Protocols
A robust and unbiased method to compare the specificity of these compounds is through quantitative proteomics using Tandem Mass Tags (TMT) combined with Stable Isotope Labeling by Amino acids in Cell culture (SILAC). This approach allows for the direct comparison of protein abundance across multiple samples simultaneously.
TMT-SILAC Based Quantitative Proteomics Protocol
This protocol is adapted from methodologies used to study the effects of FLT3 inhibitors on the proteome of AML cells.[1]
-
Cell Culture and Treatment:
-
FLT3-mutant AML cell lines (e.g., MV4-11, MOLM-14) are cultured in SILAC-heavy medium containing 13C6,15N2-L-lysine (Lys8) and 13C6,15N4-L-arginine (Arg10) for at least five passages to ensure complete labeling of the proteome.
-
Cells are then treated with the respective compounds (e.g., 10 nM of PROTAC FLT3 degrader, gilteritinib, or quizartinib) or a DMSO control for a specified time (e.g., 6 hours).
-
-
Protein Extraction and Digestion:
-
Following treatment, cells are harvested, and proteins are extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined, and equal amounts of protein from each condition are subjected to in-solution tryptic digestion.
-
-
TMT Labeling:
-
The resulting peptide mixtures are labeled with different isobaric TMT reagents according to the manufacturer's instructions. This allows for multiplexing of the different treatment conditions and controls into a single mass spectrometry run.
-
-
LC-MS/MS Analysis:
-
The labeled peptide samples are combined, fractionated using high-pH reversed-phase chromatography, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The raw mass spectrometry data is processed using a proteomics analysis software (e.g., Proteome Discoverer).
-
Peptide and protein identification and quantification are performed by searching the data against a human protein database.
-
The relative abundance of newly synthesized, SILAC-heavy labeled proteins is determined to assess the impact of each compound on the translatome.[1]
-
Visualizing Key Pathways and Processes
To better understand the biological context of FLT3 targeting and the experimental approach, the following diagrams illustrate the FLT3 signaling pathway, the mechanism of action of PROTACs, and the experimental workflow.
Caption: A simplified diagram of the FLT3 signaling pathway.
Caption: The mechanism of action for a PROTAC molecule.
Caption: The experimental workflow for proteomics analysis.
References
- 1. Translatome proteomics identifies autophagy as a resistance mechanism to on-target FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of LWY713 as a potent and selective FLT3 PROTAC degrader with in vivo activity against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bohrium.com [bohrium.com]
Comparing the degradation kinetics of different FLT3 PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the degradation kinetics of various FMS-like tyrosine kinase 3 (FLT3) PROTACs (Proteolysis Targeting Chimeras). Supported by experimental data, this document outlines the performance of different FLT3 degraders, offering insights into their efficacy in targeting a key protein implicated in acute myeloid leukemia (AML).
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and downstream signaling pathways that drive cancer cell growth.
PROTACs represent a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This guide focuses on a comparative analysis of the degradation kinetics of several recently developed FLT3 PROTACs, providing key performance metrics such as DC50 (concentration for 50% maximal degradation) and Dmax (maximum degradation).
Comparative Degradation Kinetics of FLT3 PROTACs
The following table summarizes the degradation kinetics of various FLT3 PROTACs based on published experimental data. These molecules utilize different FLT3 inhibitors as warheads and recruit distinct E3 ubiquitin ligases to induce the degradation of the FLT3 protein.
| PROTAC Name | FLT3 Inhibitor Warhead | E3 Ligase Ligand | Target Cell Line(s) | DC50 (nM) | Dmax (%) | FLT3 Mutation Targeted | Reference(s) |
| LWY-713 | Gilteritinib | CRBN | MV4-11 | 0.614 | 94.8 | ITD | [1][2][3][4] |
| PROTAC FLT-3 degrader 4 (A20) | Not Specified | CRBN | MV4-11, MOLM-13 | 7.4, 20.1 | >90 | ITD | [5] |
| PF15 | Not Specified | CRBN | MV4-11 | 76.7 | ~100 | ITD | [6][7] |
| TL12-186 | Multi-kinase inhibitor | Cereblon | MOLT-4, MOLM-14 | < 100 | > 85 | Not Specified | [8][9][10] |
| Compound 35 | Not Specified | CRBN | MV4-11 | Not Reported | Not Reported | ITD | [11] |
Experimental Protocols
The determination of PROTAC-mediated degradation of FLT3 is a critical step in the evaluation of these novel therapeutic agents. A commonly employed and robust method for quantifying protein degradation is Western Blotting.
Detailed Protocol for Western Blot Analysis of FLT3 Degradation
This protocol outlines the steps for treating AML cells with FLT3 PROTACs and subsequently analyzing FLT3 protein levels via Western Blotting.
1. Cell Culture and Treatment:
-
Culture FLT3-mutant AML cell lines (e.g., MV4-11, MOLM-13) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat the cells with a range of concentrations of the FLT3 PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein lysates to equal concentrations and add Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for FLT3 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
Quantify the band intensities using densitometry software. Normalize the FLT3 band intensity to the corresponding housekeeping protein band intensity.
-
Calculate the percentage of FLT3 degradation relative to the vehicle-treated control.
Visualizing Key Pathways and Processes
To better understand the context of FLT3 PROTACs, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for evaluating PROTAC-mediated degradation.
Caption: FLT3 signaling pathway.
Caption: Experimental workflow for evaluating FLT3 PROTACs.
References
- 1. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bohrium.com [bohrium.com]
- 4. Discovery of LWY713 as a potent and selective FLT3 PROTAC degrader with in vivo activity against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PROTACpedia - PROTACS on 29129717 [protacpedia.weizmann.ac.il]
- 10. lifesensors.com [lifesensors.com]
- 11. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo efficacy comparison of PROTAC FLT-3 degrader 3 with standard-of-care AML drugs
A novel PROTAC FLT3 degrader, A20, demonstrates superior in vivo efficacy, including complete tumor regression and prolonged survival, when compared to standard-of-care FLT3 inhibitors for Acute Myeloid Leukemia (AML), gilteritinib and quizartinib. This guide provides a comprehensive analysis of the preclinical data, offering a head-to-head comparison for researchers and drug development professionals.
This comparison guide synthesizes available preclinical data to objectively evaluate the in vivo performance of the PROTAC FLT3 degrader A20 against the established AML therapies gilteritinib and quizartinib. The findings suggest that the targeted degradation of FLT3 by A20 represents a more potent therapeutic strategy than conventional inhibition.
Efficacy at a Glance: A20 Drives Complete Tumor Regression
The orally bioavailable PROTAC FLT3 degrader A20 has shown remarkable anti-tumor activity in preclinical AML xenograft models. In a subcutaneous model using the FLT3-ITD positive cell line MV4-11, oral administration of A20 resulted in complete tumor regression at doses of 5 mg/kg and 10 mg/kg.[1][2] Furthermore, in a systemic AML xenograft model, A20 completely eliminated human leukemic cells and significantly extended the survival of the treated mice.[1][2]
In contrast, while standard-of-care FLT3 inhibitors gilteritinib and quizartinib also exhibit significant anti-tumor activity in similar models, the reported efficacy often highlights tumor growth inhibition rather than complete regression at comparable monotherapy dosages. For instance, gilteritinib demonstrated near-complete tumor regression at 10 mg/kg/day in an MV4-11 xenograft model.[3] Quizartinib also showed dose-dependent tumor growth inhibition in MV4-11 xenograft models.[4]
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the key quantitative data from preclinical studies, providing a direct comparison of the in vivo efficacy of A20, gilteritinib, and quizartinib in AML xenograft models.
Table 1: Efficacy in Subcutaneous AML Xenograft Models
| Compound | Cell Line | Mouse Strain | Dosing Regimen | Key Efficacy Outcome | Reference |
| A20 (PROTAC) | MV4-11 | Nude | 5 mg/kg, oral, daily | Complete Tumor Regression | [1][2] |
| A20 (PROTAC) | MV4-11 | Nude | 10 mg/kg, oral, daily | Complete Tumor Regression | [1][2] |
| Gilteritinib | MV4-11 | Nude | 10 mg/kg, oral, daily | Near-complete tumor regression (100% inhibition) | [3] |
| Quizartinib | MV4-11 | NOD/SCID | 0.3 - 10 mg/kg, oral, daily | Dose-dependent tumor growth inhibition | [4] |
Table 2: Efficacy in Systemic AML Xenograft Models
| Compound | Cell Line | Mouse Strain | Dosing Regimen | Key Efficacy Outcome | Reference |
| A20 (PROTAC) | Not Specified | Not Specified | Not Specified | Complete elimination of CD45+/CD33+ human leukemic cells; Significantly prolonged survival | [1][2] |
| Gilteritinib | MV4-11 | NOD/SCID | 10 mg/kg, oral, daily | Significantly increased survival (all treated mice survived to day 168 vs. 61.5 days for vehicle) | [3] |
| Quizartinib | MOLM-13 | NOD/SCID | 5 mg/kg, oral, daily | Significantly decreased percentage of human CD45-positive cells in bone marrow |
Delving into the Mechanisms: FLT3 Signaling and PROTAC Action
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active, driving the proliferation and survival of AML cells through downstream signaling pathways such as JAK/STAT, RAS/MAPK, and PI3K/AKT.
PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the target protein (in this case, FLT3) and another ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.
Subcutaneous AML Xenograft Model
-
Cell Culture: Human AML cell lines harboring FLT3-ITD mutations (e.g., MV4-11, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., 4-6 week old female BALB/c nude mice or NOD/SCID mice) are used.
-
Tumor Implantation: A suspension of 5-10 x 10^6 AML cells in a volume of 100-200 µL of a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The PROTAC FLT3 degrader or standard-of-care drugs are administered orally or via another appropriate route at specified doses and schedules. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study. Body weight is monitored as an indicator of toxicity.
Systemic AML Xenograft Model
-
Cell Preparation: Human AML cells (e.g., MV4-11) are prepared as a single-cell suspension in a suitable medium.
-
Animal Models: Severely immunocompromised mice (e.g., NOD/SCID or NSG mice) are used to allow for the engraftment of human hematopoietic cells.
-
Cell Injection: A suspension of 1-5 x 10^6 AML cells is injected intravenously (e.g., via the tail vein) into each mouse.
-
Engraftment Monitoring: The engraftment of human AML cells is monitored by flow cytometry analysis of peripheral blood for human-specific markers (e.g., CD45, CD33).
-
Treatment: Once engraftment is confirmed, treatment with the PROTAC FLT3 degrader or standard-of-care drugs is initiated according to the specified dosing regimen.
-
Efficacy Evaluation: The primary endpoint is overall survival. The percentage of human leukemic cells in the peripheral blood and bone marrow can also be assessed at the end of the study.
Conclusion
The preclinical data strongly suggest that the PROTAC FLT3 degrader A20 offers a significant efficacy advantage over standard-of-care FLT3 inhibitors in AML models. The ability of A20 to induce complete tumor regression and prolong survival highlights the potential of targeted protein degradation as a superior therapeutic strategy for FLT3-mutated AML. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for PROTAC FLT-3 Degrader 3
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical entities like PROTAC FLT-3 degrader 3 are paramount to ensuring laboratory safety and environmental protection. As a targeted protein degrader, this compound and its associated waste are presumed to be cytotoxic and require management as hazardous chemical waste. Adherence to institutional and regulatory guidelines is mandatory.
Quantitative Data Summary
The following table summarizes the typical safety and disposal parameters for a research-scale PROTAC. Note that specific values for this compound may vary and the Safety Data Sheet (SDS) for the specific batch in use should always be consulted.
| Parameter | Value/Information | Source/Regulation |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation | Based on SDS for similar PROTAC compounds[1] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side-shields, lab coat, and in case of aerosols, a suitable respirator. | Standard laboratory practice for hazardous chemicals[1][2][3] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. | General guidance for chemical storage[4][5] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | Common practice for cytotoxic and antineoplastic waste[6][7][8] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. Decontaminate the area with an appropriate solvent (e.g., ethanol). | General procedure for chemical spills[1][5] |
Experimental Protocol: Waste Segregation and Disposal
The following protocol outlines the step-by-step procedure for the proper disposal of this compound and contaminated materials. This protocol is a general guideline and must be adapted to comply with the specific requirements of your institution's Environmental Health and Safety (EHS) department.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous chemical waste container (leak-proof, with a secure lid)
-
Hazardous waste labels
-
Puncture-resistant sharps container (if applicable)
-
Secondary containment for liquid waste
Procedure:
-
Risk Assessment and PPE: Before handling the compound, review the Safety Data Sheet (SDS). Always wear appropriate PPE, including double nitrile gloves, a lab coat, and safety glasses.[2][3]
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., contaminated gloves, weigh boats, pipette tips, absorbent paper) in a dedicated, clearly labeled hazardous waste container.[8][9] Do not mix with non-hazardous laboratory trash.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., unused solutions, solvents from reaction quenching or purification) in a compatible, leak-proof container with a screw cap.[10][11] The container should be kept in secondary containment to prevent spills. Do not dispose of liquid waste down the drain.[9]
-
Sharps Waste: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated, puncture-resistant sharps container that is also labeled as containing cytotoxic/hazardous chemical waste.[6][7]
-
-
Container Labeling:
-
Waste Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep containers securely closed except when adding waste.[10]
-
Ensure that incompatible waste streams are segregated.
-
-
Disposal Request:
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the PROTAC using an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as solid hazardous waste.
-
Visual Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from experiments involving this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. web.uri.edu [web.uri.edu]
- 3. danielshealth.ca [danielshealth.ca]
- 4. PROTAC SOS1 degrader-1|MSDS [dcchemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 8. swansea.ac.uk [swansea.ac.uk]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistical Information for Handling PROTAC FLT-3 Degrader 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of PROTAC FLT-3 degrader 3. Given the novel nature of Proteolysis-Targeting Chimeras (PROTACs) as a therapeutic modality, it is imperative to handle these compounds with a high degree of caution. The following procedures are based on best practices for potent, biologically active small molecules and specific considerations for PROTACs.
I. Understanding the Compound: this compound
This compound is a hetero-bifunctional molecule designed to induce the degradation of the Fms-like tyrosine kinase 3 (FLT-3) protein. It achieves this by simultaneously binding to FLT-3 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. This targeted protein degradation offers a promising therapeutic strategy, particularly in contexts where FLT-3 is implicated in disease, such as acute myeloid leukemia.
II. Personal Protective Equipment (PPE) and Engineering Controls
Due to the high potency and potential for off-target effects of PROTACs, a comprehensive approach to safety is required, combining appropriate PPE with robust engineering controls.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case the outer glove is breached. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing the PROTAC. |
| Body Protection | A fully buttoned lab coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Prevents contamination of personal clothing. |
| Respiratory Protection | For handling the solid compound or when generating aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended. A risk assessment should be conducted to determine the appropriate level of respiratory protection. | Minimizes the risk of inhalation, which is a potential route of exposure. The need for respiratory protection should be determined by a qualified safety professional based on the specific handling procedures. |
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Closed Systems: For larger scale operations, the use of closed systems is recommended to contain the compound and prevent aerosol generation.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
III. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to ensure safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area. Follow the supplier's recommendations for storage temperature, which is typically at -20°C or -80°C to ensure stability.
2. Preparation of Stock Solutions:
-
Perform all weighing and solution preparation inside a chemical fume hood.
-
Use a dedicated set of spatulas and weighing paper for the solid compound.
-
Slowly add solvent (e.g., DMSO) to the solid to avoid aerosolization.
-
Cap the vial securely and vortex until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
3. In Vitro Experimental Protocol (General Guidance):
-
Cell Culture Treatment:
-
Thaw the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in cell culture medium. Perform serial dilutions in a biological safety cabinet.
-
Carefully add the diluted compound to the cell culture plates.
-
Incubate the cells for the desired period.
-
-
Post-Treatment Handling:
-
All cell culture waste (e.g., media, plates, flasks) should be considered contaminated and disposed of as chemical waste.
-
4. In Vivo Experimental Protocol (General Guidance):
-
Dose Preparation:
-
Prepare the dosing solution in a chemical fume hood or a powder handling enclosure.
-
The formulation will depend on the route of administration (e.g., intraperitoneal, oral). A common vehicle for PROTACs is a suspension in a solution such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
Animal Dosing:
-
Animal handling and dosing should be performed in a facility approved for handling potent compounds.
-
Wear appropriate PPE, including double gloves and a lab coat.
-
Be mindful of potential aerosol generation during dosing.
-
-
Animal Husbandry and Waste:
-
House dosed animals in designated cages.
-
Handle animal waste (bedding, feces, urine) as potentially contaminated and dispose of it according to institutional guidelines for hazardous chemical waste.
-
Caption: Operational workflow for handling this compound.
IV. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with the PROTAC (e.g., gloves, weighing paper, pipette tips, vials) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions, contaminated cell culture media, and other liquid waste should be collected in a sealed, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles and syringes used for in vivo studies should be placed in a designated sharps container for hazardous chemical waste.
2. Decontamination:
-
All surfaces and non-disposable equipment that may have come into contact with the PROTAC should be decontaminated. A suitable decontamination solution (e.g., a solution of a strong oxidizing agent followed by a thorough rinse with soap and water, or a validated chemical deactivating agent) should be used. The effectiveness of the decontamination procedure should be validated.
3. Final Disposal:
-
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EH&S) department. Follow all institutional and local regulations for the disposal of potent pharmaceutical compounds.
Caption: Step-by-step disposal plan for this compound.
Disclaimer: This document provides general guidance. Researchers must consult their institution's specific safety protocols and conduct a thorough risk assessment before handling any potent compound. Always refer to the manufacturer's Safety Data Sheet (SDS) when available.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
